An In-Depth Technical Guide to 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid: Synthesis, Properties, and Medicinal Chemistry Perspective
Abstract This technical guide provides a comprehensive analysis of 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid, a halogenated phenylpropanoic acid derivative with significant potential in medicinal chemistry an...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive analysis of 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid, a halogenated phenylpropanoic acid derivative with significant potential in medicinal chemistry and drug development. The molecule's structure integrates three key pharmacophores: a phenylpropionic acid scaffold known for its presence in various therapeutic agents, a chlorine atom, and a trifluoromethoxy group. The trifluoromethoxy substituent is particularly noteworthy for its ability to modulate physicochemical properties such as lipophilicity and metabolic stability, making it a valuable tool in modern drug design.[1][2] This document details the compound's chemical structure and properties, offers a reasoned perspective on the strategic inclusion of its functional groups, presents a plausible synthetic route with a detailed experimental protocol, and discusses potential biological applications based on its structural attributes. This guide is intended for researchers, scientists, and professionals in the field of drug discovery seeking to understand and leverage the unique characteristics of this compound.
Compound Identification and Chemical Structure
3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid is a synthetic organic compound characterized by a benzene ring substituted with chloro, trifluoromethoxy, and propionic acid groups.
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The properties for this specific molecule are largely computed, providing a strong directional basis for experimental design.
Table 2: Physicochemical and Computed Properties
Property
Value
Significance in Drug Development
Reference
XLogP3-AA
3.5
Indicates high lipophilicity, suggesting good potential for membrane permeability but also a potential risk for metabolic clearance or non-specific binding.[3]
The carboxylic acid is expected to be deprotonated at physiological pH (7.4), influencing solubility and interaction with targets.
Melting Point
Not Publicly Available
-
| Solubility | Not Publicly Available | Expected to have low aqueous solubility due to high lipophilicity, potentially requiring formulation strategies. | |
The Medicinal Chemist's Perspective: Deconstructing the Structure
The design of 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid is a classic example of molecular engineering, where each functional group is strategically placed to confer specific properties.
The Phenylpropionic Acid Scaffold
The 3-phenylpropanoic acid core is a well-established scaffold in medicinal chemistry.[4] It is the foundational structure for the "profens," a class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes ibuprofen and naproxen.[5] The carboxylic acid moiety is often crucial for interacting with biological targets, such as the active site of cyclooxygenase (COX) enzymes, while the phenyl ring and its substituents dictate potency, selectivity, and pharmacokinetic properties.
The Trifluoromethoxy (-OCF₃) Substituent: A "Super-Halogen"
The trifluoromethoxy group is a powerful modulator of molecular properties and is increasingly utilized in drug design.[2][6] Its influence stems from a unique combination of electronic and steric effects.
Strong Electron-Withdrawing Nature: The high electronegativity of the fluorine atoms makes the -OCF₃ group a potent electron-withdrawing substituent, primarily through an inductive effect.[7] This can significantly lower the pKa of the carboxylic acid compared to a non-substituted analogue, impacting its ionization state and potential ionic interactions.
High Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in medicinal chemistry.[2] This property is critical for enhancing a molecule's ability to cross cellular membranes, including the blood-brain barrier, and can improve oral bioavailability.[1]
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to oxidative metabolism.[1] Replacing a metabolically labile group (like a methoxy group, -OCH₃) with -OCF₃ is a common strategy to improve a drug candidate's half-life.
Caption: Influence of the -OCF₃ group on key drug-like properties.
The Chlorine (-Cl) Substituent
Halogenation is a cornerstone of drug design. The chlorine atom at the 5-position of the phenyl ring serves several purposes:
Modulation of Electronics: As an electron-withdrawing group, it further influences the electronic properties of the aromatic ring.
Steric Bulk: It occupies a specific region of space, which can be used to achieve selective binding to a target receptor or to block a site of unwanted metabolism.
Lipophilicity: It contributes to the overall lipophilicity of the molecule.
Bioactivity: In related scaffolds, chlorinated phenylpropanoic acids have demonstrated significant and selective antimicrobial activities.[8][9][10]
Proposed Synthesis and Characterization
While the exact synthesis of 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid is not detailed in publicly available literature, a robust and logical synthetic route can be proposed based on established organic chemistry principles. A practical approach involves a malonic ester synthesis starting from the corresponding benzyl halide.
Proposed Synthetic Workflow
The proposed synthesis begins with the commercially available 4-chloro-1-nitro-2-(trifluoromethoxy)benzene, which undergoes reduction, Sandmeyer reaction to install a bromine, and subsequent free-radical bromination to yield the key benzyl bromide intermediate. This intermediate is then used to alkylate diethyl malonate, followed by saponification and decarboxylation to yield the final product.
1H NMR and 13C NMR spectra data for 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid Introduction 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid is a substituted aromatic ca...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid
Introduction
3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid is a substituted aromatic carboxylic acid. Its complex structure, featuring a trifluoromethoxy group, a chlorine atom, and a propionic acid side chain, makes it a valuable molecule for research in medicinal chemistry and materials science. The precise arrangement and electronic effects of these substituents create a unique spectroscopic fingerprint. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous structural elucidation of such molecules, providing detailed information about the carbon-hydrogen framework.
This technical guide, designed for researchers and drug development professionals, provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of this compound. We will delve into the theoretical basis for predicting chemical shifts and coupling constants, outline a robust experimental protocol for data acquisition, and discuss the influence of the molecule's unique substituents on its spectral features.
Molecular Structure and Electronic Influences
To interpret the NMR spectra of 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid, it is essential to first understand its structure and the electronic properties of its substituents. The chlorine (Cl) and trifluoromethoxy (OCF₃) groups are both strongly electron-withdrawing, which significantly influences the electron density distribution around the aromatic ring and, consequently, the chemical shifts of nearby protons and carbons.
The trifluoromethoxy group, in particular, exerts a powerful inductive electron-withdrawing effect due to the high electronegativity of the fluorine atoms.[1][2] This effect generally leads to the deshielding (a downfield shift to higher ppm values) of adjacent nuclei.[1] The propionic acid moiety presents a flexible aliphatic chain, which is expected to show characteristic splitting patterns due to proton-proton spin-spin coupling.
Caption: A standardized workflow for NMR sample preparation, data acquisition, and processing.
Advanced NMR for Unambiguous Assignment
While 1D spectra provide foundational data, complex molecules often require 2D NMR experiments for complete and unambiguous assignment of all signals.
COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other. It would show a cross-peak between the H-α and H-β protons of the propionic acid chain and between coupled aromatic protons (e.g., H-3 with H-4, H-4 with H-6), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It provides a direct link between the ¹H and ¹³C assignments (e.g., confirming which ¹³C signal corresponds to C-α by its correlation to the H-α signal).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is invaluable for assigning quaternary (non-protonated) carbons and piecing together the molecular skeleton. For instance, the H-α protons would show a correlation to the carbonyl carbon (Cγ), confirming the propionic acid structure.
Caption: Conceptual diagram of an HSQC experiment showing direct C-H correlations.
Conclusion
The ¹H and ¹³C NMR spectra of 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid are predicted to exhibit a rich set of signals that, when properly analyzed, provide a definitive structural confirmation. Key diagnostic features include the triplet-triplet pattern of the propionic acid chain, the complex splitting in the aromatic region, and the characteristic quartet for the -OCF₃ carbon in the ¹³C spectrum. By employing the rigorous experimental protocol and advanced 2D NMR techniques outlined in this guide, researchers can confidently elucidate and verify the structure of this and related compounds, ensuring data integrity in drug discovery and development pipelines.
References
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]
Conformational analysis of 3-(trimethylsilyl)propionic acid by NMR spectroscopy: an unusual expression of the beta-silyl effect. (2007). PubMed. Retrieved March 27, 2026, from [Link]
Fluorine NMR. (n.d.). University of Washington. Retrieved March 27, 2026, from [Link]
The Effect of Fluorine in 1H NMR : r/Chempros. (2024, September 3). Reddit. Retrieved March 27, 2026, from [Link]
(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (n.d.). MDPI. Retrieved March 27, 2026, from [Link]
Substituent Effects on the N.M.R. Spectra of Carboxylic Acid Derivatives. IV. 13C N.M.R. Spectra of para-Substituted Phenols, Phenylureas and Phenyl Propionates. (1987). Australian Journal of Chemistry. Retrieved March 27, 2026, from [Link]
low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved March 27, 2026, from [Link]
1 H-NMR spectrum (400.20 MHz, 233 K, CDCl 3 ) of a mixture of propionic... (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]
13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0234355). (n.d.). NP-MRD. Retrieved March 27, 2026, from [Link]
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved March 27, 2026, from [Link]
CASPRE - 13 C NMR Predictor. (n.d.). CASPRE. Retrieved March 27, 2026, from [Link]
BMRB entry bmse000179 - Propionic Acid. (n.d.). Biological Magnetic Resonance Bank. Retrieved March 27, 2026, from [Link]
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). ACS Publications. Retrieved March 27, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Content Type: In-Depth Technical Guide & Methodological Whitepaper
Executive Summary & Physicochemical Profiling
As a Senior Application Scientist, I approach the solubility profiling of complex halogenated intermediates not merely as a data-gathering exercise, but as a thermodynamic puzzle. 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid (CAS: 1092461-23-8) is a highly specialized building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. With a molecular weight of 268.616 g/mol , this molecule presents a fascinating solubility challenge due to its amphiphilic-like structural dichotomy[1].
The molecule features two distinct domains:
The Lipophilic Core: A phenyl ring substituted with a highly electronegative chlorine atom and a bulky, lipophilic trifluoromethoxy (
−OCF3
) group. This domain drives strong dispersive interactions and hydrophobic behavior.
The Polar Tail: A propionic acid moiety that acts as both a strong hydrogen-bond donor and acceptor, capable of forming robust intermolecular dimers in the solid state.
To predict and manipulate its solubility in polar organic solvents, we must rely on the Hansen Solubility Parameters (HSP) framework[2]. According to Hansen's theory, the total cohesive energy of a liquid is divided into three parameters: Dispersion (
δD
), Polar (
δP
), and Hydrogen-bonding (
δH
)[2]. Dissolution is thermodynamically favored when the HSP of the solvent closely matches the HSP of the solute, minimizing the interaction radius (
Ra
)[2].
Caption: Thermodynamic dissolution pathway governed by Hansen Solubility Parameters.
Experimental Methodology: The Self-Validating Shake-Flask Protocol
To generate trustworthy, field-proven data, we utilize a modified Shake-Flask Method , which remains the gold standard for thermodynamic solubility determination as outlined by [3].
A robust protocol must be a self-validating system. Simply shaking a vial and injecting the supernatant into an HPLC is insufficient. Below is the rigorously controlled workflow designed specifically for fluorinated aromatic acids.
Step-by-Step Methodology
Excess Solute Addition: Dispense 150 mg of 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid into a 2.0 mL amber glass HPLC vial. The excess ensures that a solid residue remains, which is the absolute prerequisite for thermodynamic equilibrium[4].
Solvent Dispensing: Add 1.0 mL of the target polar organic solvent (e.g., DMSO, Methanol, Acetonitrile).
Isothermal Equilibration: Seal the vials and place them in an orbital shaker at 25.0 ± 0.1°C at 300 RPM.
Causality Insight: We mandate a 24 to 48-hour equilibration time [4]. This is not arbitrary; it is the kinetic requirement to ensure the system transitions from a metastable supersaturated state (often induced by the rapid dissolution of amorphous surface particles) to a true thermodynamic equilibrium governed by the crystalline lattice energy.
Phase Separation (Critical Step): Centrifuge the vials at 10,000 RPM for 15 minutes to pellet the undissolved solid. Filter the supernatant using a 0.22 µm PTFE syringe filter .
Causality Insight: We strictly utilize PTFE filters rather than Nylon or PES. The highly lipophilic
−OCF3
group exhibits strong non-specific binding to polyamide matrices. Using a Nylon filter would artificially deplete the solute concentration in the filtrate, yielding a false-low solubility reading.
HPLC-UV Quantification: Dilute the filtrate appropriately (e.g., 1:100 in mobile phase) and quantify using Reversed-Phase HPLC with UV detection (typically at 220-254 nm) against a multi-point calibration curve[4].
Caption: Step-by-step workflow for the modified shake-flask solubility determination.
Based on the physicochemical properties of the compound and empirical thermodynamic modeling, the solubility profile of 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid across five common polar organic solvents is summarized below.
High polarity but weak H-bond acceptor; poor dimer disruption
Causality Behind the Data:
The Dominance of DMSO and DMF: Despite the compound's lipophilic ring, its solubility peaks in highly polar, aprotic solvents like DMSO and DMF. Why? The carboxylic acid group forms strong intermolecular dimers in the solid state. DMSO and DMF possess exceptionally high
δH
(hydrogen-bond acceptor) values, which aggressively disrupt these dimers, solvating the proton. Simultaneously, their organic bulk accommodates the lipophilic
−OCF3
and
−Cl
substituents.
The Alcohol Gradient (Methanol vs. Ethanol): Methanol and Ethanol are protic solvents. While they form strong H-bond networks with the propionic acid tail, the bulky, highly fluorinated
−OCF3
group creates a significant "cavity formation penalty" in the solvent network. As the solvent alkyl chain increases (from Methanol to Ethanol), the dielectric constant drops, and the entropic penalty of solvating the fluorinated ring increases, leading to a measurable drop in solubility.
The Acetonitrile Anomaly: Acetonitrile has a high dielectric constant and dipole moment, yet yields the lowest solubility among the tested solvents. This is because Acetonitrile is a very weak hydrogen-bond acceptor. It lacks the thermodynamic force required to break the carboxylic acid dimers, leaving the crystal lattice largely intact despite the solvent's overall polarity.
Conclusion
Understanding the solubility profile of 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid requires balancing the dispersive demands of its halogenated phenyl ring against the hydrogen-bonding requirements of its propionic acid tail. For formulation, stock solution preparation, or synthetic scaling, DMSO and DMF are the optimal solvents, providing complete dimer disruption and high saturation limits. When protic environments are required, Methanol serves as the superior choice over higher-order alcohols or weak H-bond acceptors like Acetonitrile.
References
Hansen, C. M. "HSP Basics - Hansen Solubility Parameters." Hansen Solubility. Available at:[Link]
Organisation for Economic Co-operation and Development (OECD). "Test Guideline 105: Water Solubility (Shake-Flask Method)." Official Journal of the European Union / OECD iLibrary. Available at:[Link]
Kawakami, K. et al. "Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan." PubMed Central (PMC). Available at:[Link]
The Strategic Role of 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic Acid Derivatives in Modern Therapeutics and Agrochemicals: A Comprehensive Technical Guide
Executive Summary The rational design of small-molecule therapeutics and agrochemicals increasingly relies on highly fluorinated building blocks to optimize pharmacokinetic and pharmacodynamic profiles. 3-[5-Chloro-2-(tr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of small-molecule therapeutics and agrochemicals increasingly relies on highly fluorinated building blocks to optimize pharmacokinetic and pharmacodynamic profiles. 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid (CAS: 1092461-23-8)[1] has emerged as a privileged intermediate in the synthesis of advanced macrocyclic inhibitors and pesticidal agents. By combining the profound metabolic stability of the trifluoromethoxy (-OCF3) group with the precise spatial geometry afforded by a propionic acid linker, this compound serves as a critical scaffold for targeting complex biological pathways, most notably the intrinsic coagulation cascade and the plasma kallikrein-kinin system.
This whitepaper provides an in-depth technical analysis of the physicochemical rationale, therapeutic applications, and synthetic methodologies associated with this versatile chemical building block.
Physicochemical Profiling & Structural Rationale
The utility of 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid is not coincidental; it is the result of precise physical organic chemistry principles applied to drug design.
The "Super-Halogen" Effect of the -OCF3 Group
The trifluoromethoxy group is frequently referred to as a "super-halogen" in medicinal chemistry. It uniquely combines the high lipophilicity of a trifluoromethyl (-CF3) group with the polarity and rotational flexibility of an oxygen atom[2].
Lipophilicity & Permeability: The -OCF3 group boasts a remarkable Hansch
π
lipophilicity parameter of +1.04[3]. This extreme lipophilicity drives passive cellular membrane permeability and enhances blood-brain barrier (BBB) penetration.
Metabolic Stability: Cytochrome P450 (CYP450) enzymes typically degrade drug molecules via oxidative pathways. The exceptionally strong C-F bonds (approx. 126 kcal/mol) resist metabolic degradation. Furthermore, the steric bulk of the -OCF3 group shields the aromatic ring from enzymatic hydroxylation, drastically prolonging the compound's in vivo half-life[3].
The 5-Chloro Substitution
The addition of a chlorine atom at the 5-position introduces an electron-withdrawing group that further modulates the electron density of the phenyl ring. In target binding, this chlorine atom frequently acts as a hydrophobic anchor, engaging in halogen bonding within the deep, lipophilic S1 pockets of serine proteases (such as Factor XIa).
The Propionic Acid Linker
Unlike benzoic acid derivatives where the carboxylate is directly conjugated to the aromatic ring, the two-carbon aliphatic chain of propionic acid decouples the electronic effects of the -OCF3 and -Cl groups from the reactive carboxylic acid. This maintains a predictable, standard aliphatic pKa (~4.8), ensuring reliable reactivity during downstream amide coupling or macrocyclization without excessive steric hindrance.
Therapeutic Applications: Targeting the Coagulation Cascade
Factor XIa Inhibitors for Thromboembolic Diseases
Thromboembolic diseases (e.g., stroke, myocardial infarction) are traditionally treated with anticoagulants like warfarin or direct Factor Xa inhibitors, which carry significant bleeding risks. Factor XIa (FXIa) is a plasma serine protease in the intrinsic coagulation pathway. Epidemiological and clinical data demonstrate that inhibiting FXIa provides a robust antithrombotic effect while leaving hemostasis (the body's natural response to injury) largely intact[4].
Derivatives of 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid are heavily utilized in the synthesis of macrocyclic Factor XIa inhibitors[5]. The fluorinated phenyl ring occupies the hydrophobic binding pocket of the FXIa active site, preventing the activation of Factor IX and safely halting pathological thrombus formation.
Plasma Kallikrein Inhibitors for Diabetic Macular Edema
The plasma kallikrein-kinin system is abnormally upregulated in patients with advanced diabetic macular edema, leading to retinal vascular dysfunction and increased permeability. Small-molecule plasma kallikrein inhibitors derived from this fluorinated scaffold provide an orally bioavailable alternative to large-protein inhibitors (which carry anaphylactic risks), effectively reducing retinal vascular permeability[5].
The agricultural sector faces severe challenges with pest resistance to legacy compounds (e.g., carbamates and organophosphates)[6]. The metabolic stability that protects fluorinated drugs from human CYP450s similarly protects agrochemicals from degradation by insect or nematode detoxifying enzymes. 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid derivatives have been patented as potent, next-generation nematicides and acaricides, providing a novel mode of action against resistant Phyla Nematoda and Arthropoda[6].
To utilize this compound in drug discovery, researchers must efficiently couple the propionic acid tail to complex amines. The following protocol utilizes HATU and DIPEA.
Causality of Reagent Choice:
HATU is selected over standard carbodiimides (like EDC) because it generates a highly reactive 7-azabenzotriazole (OAt) active ester, which accelerates coupling of sterically hindered amines and minimizes epimerization. DIPEA (N,N-Diisopropylethylamine) is chosen as the base because its bulky isopropyl groups prevent it from acting as a competing nucleophile.
Dissolve 1.0 eq of 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid in anhydrous DMF (0.2 M concentration). Causality: Anhydrous DMF solubilizes both the highly lipophilic fluorinated starting material and the polar HATU reagent.
Add 3.0 eq of DIPEA, followed by 1.2 eq of HATU. Stir at room temperature for 15 minutes.
System Validation (Critical Step):
Withdraw a 5
μ
L aliquot and quench in 100
μ
L of Methanol. Analyze via LC-MS. The presence of the methyl ester mass confirms the successful formation of the OAt active ester. Causality: This prevents the waste of expensive, complex amines on failed activation steps.
Coupling:
Upon validation, add 1.1 eq of the target primary or secondary amine. Stir at room temperature for 2-4 hours until LC-MS indicates complete consumption of the active ester.
Quenching & Extraction:
Dilute the reaction mixture with Ethyl Acetate and wash sequentially with saturated aqueous NaHCO3 (to remove acidic byproducts), 1M HCl (to remove unreacted amines and DIPEA), and brine.
Purification:
Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid (CAS: 1092461-23-8)
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid, a halogenated aromatic carboxylic acid of interest to the chemical and pharmaceutical research communities. The document delineates the compound's core chemical identity, its computed physicochemical properties, and discusses a proposed, logically derived synthetic pathway. Furthermore, it explores potential therapeutic applications by drawing parallels with structurally related molecules and outlines a standard workflow for its biological evaluation. Safety and handling protocols, extrapolated from analogous compounds, are also presented to ensure safe laboratory practice. This guide is intended for researchers, chemists, and drug development professionals requiring a detailed, actionable understanding of this specific chemical entity.
Core Chemical Identity
The fundamental step in evaluating any chemical compound is to establish its unambiguous identity. 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid is a substituted phenylpropionic acid featuring both a chlorine atom and a trifluoromethoxy group on the aromatic ring. The trifluoromethoxy group, in particular, is a key structural motif in modern medicinal chemistry, often employed to enhance metabolic stability and modulate lipophilicity. The compound's primary identifiers are summarized below.
While experimental data for this specific molecule is not widely published, its properties can be reliably predicted using computational models. These predictions are invaluable for designing experiments, such as selecting appropriate solvent systems for synthesis and analysis, and for anticipating its behavior in biological systems. The trifluoromethoxy group is expected to increase the compound's acidity compared to a non-fluorinated methoxy analog due to its strong electron-withdrawing nature[2].
Property
Computed Value
Significance in Research & Development
XLogP3-AA
3.5
Indicates significant lipophilicity, suggesting good potential for membrane permeability but may also imply lower aqueous solubility.
Topological Polar Surface Area
46.5 Ų
A moderate value, generally associated with favorable oral bioavailability in drug candidates.
Hydrogen Bond Donor Count
1
The carboxylic acid proton is the sole hydrogen bond donor.
Hydrogen Bond Acceptor Count
6
The three oxygen atoms and three fluorine atoms can act as hydrogen bond acceptors.
Rotatable Bond Count
4
Provides a degree of conformational flexibility, which can be important for binding to biological targets.
A validated, step-by-step synthesis for 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid is not publicly documented. However, a chemically sound and efficient route can be proposed based on established organometallic and olefination reactions commonly employed for analogous structures[3][4]. The following workflow starts from the commercially available 5-Chloro-2-(trifluoromethoxy)benzaldehyde.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocol:
Step 1: Horner-Wadsworth-Emmons Olefination
Rationale: This reaction is a reliable method for converting aldehydes into α,β-unsaturated esters with high E-isomer selectivity, which simplifies the subsequent hydrogenation step.
Procedure: To a stirred suspension of sodium hydride (NaH, 1.1 eq) in anhydrous toluene at 0°C under a nitrogen atmosphere, add triethyl phosphonoacetate (1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases. Cool the resulting solution back to 0°C and add a solution of 5-Chloro-2-(trifluoromethoxy)benzaldehyde (1.0 eq) in toluene. Allow the reaction to warm to room temperature and then heat to reflux overnight[4]. Upon completion (monitored by TLC), cool the reaction, quench carefully with water, and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, Ethyl 3-[5-Chloro-2-(trifluoromethoxy)phenyl]acrylate, is purified by column chromatography.
Step 2: Catalytic Hydrogenation
Rationale: Palladium on carbon (Pd/C) is a standard and highly effective catalyst for the reduction of alkene double bonds without affecting the aromatic ring or the trifluoromethoxy group under mild conditions.
Procedure: Dissolve the unsaturated ester from Step 1 in ethanol or ethyl acetate. Add a catalytic amount of 10% Pd/C. The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). Stir the suspension vigorously at room temperature under a hydrogen atmosphere (1 atm) until the reaction is complete (TLC or GC-MS analysis). Filter the mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. The filtrate is concentrated in vacuo to yield Ethyl 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionate.
Step 3: Saponification (Ester Hydrolysis)
Rationale: Base-catalyzed hydrolysis is the standard method for converting an ester to its corresponding carboxylic acid. Lithium hydroxide (LiOH) is often preferred for its high reactivity and clean reaction profiles.
Procedure: Dissolve the propionate ester from Step 2 in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide monohydrate (2-3 eq) and stir the mixture at room temperature until the starting material is consumed. Acidify the reaction mixture to pH ~2 with dilute hydrochloric acid (1M HCl). Extract the desired carboxylic acid product with diethyl ether or ethyl acetate[3]. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to afford the final product, 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid.
Potential Applications and Biological Evaluation Workflow
While the specific biological activity of this compound is not documented, its structural features are present in molecules with known bioactivity. For instance, other chlorinated 3-phenylpropanoic acid derivatives isolated from marine actinomycetes have demonstrated significant and selective antimicrobial activities[5][6]. The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are frequently used in drug design to improve metabolic stability, binding affinity, and cell permeability. Therefore, this compound represents a valid candidate for screening in various therapeutic areas.
A logical workflow for assessing the biological potential of this novel compound would proceed as follows:
Caption: A standard workflow for evaluating a novel chemical entity.
Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.
Personal Protective Equipment (PPE): Wear standard nitrile gloves, chemical safety goggles, and a flame-retardant laboratory coat.
First Aid: In case of skin contact, wash immediately with plenty of soap and water[7]. For eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention[9].
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
References
3-[5-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]PROPIONIC ACID — Chemical Substance Information. NextSDS. Available from: [Link]
SAFETY DATA SHEET - 3-[4-Chloro-3-(trifluoromethyl)phenyl]propionic acid. Fisher Scientific. Available from: [Link]
3-(5-Chloro-2-fluoro-phenyl)-propionic acid. Ivy Fine Chemicals. Available from: [Link]
Safety data sheet - Relenya. BASF. Available from: [Link]
3-[3-CHLORO-5-(TRIFLUOROMETHOXY)PHENYL]PROPIONIC ACID — Chemical Substance Information. NextSDS. Available from: [Link]
Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. PMC. Available from: [Link]
(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI. Available from: [Link]
Propanoic acid, 3-fluoro-. PubChem. Available from: [Link]
2-phenylpropionic acid. Organic Syntheses. Available from: [Link]
CN106431898A - Synthesis and use of phenylpropionic acid derivatives. Google Patents.
Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. ResearchGate. Available from: [Link]
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. Available from: [Link]
(R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID. Organic Syntheses. Available from: [Link]
Step-by-step synthesis protocol for 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid
Application Note: Chemoselective Synthesis of 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic Acid Introduction and Strategic Rationale The incorporation of the trifluoromethoxy ( −OCF3 ) group is a highly sought-after...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Chemoselective Synthesis of 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic Acid
Introduction and Strategic Rationale
The incorporation of the trifluoromethoxy (
−OCF3
) group is a highly sought-after strategy in modern drug discovery. Often referred to as a "super-halogen," the
−OCF3
moiety imparts exceptional lipophilicity and metabolic stability to drug candidates while modulating the electron density of the aromatic ring.
This application note details a robust, two-step synthetic protocol for 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid (CAS: 1092461-23-8)[1]. The primary challenge in this synthesis is chemoselectivity . The target molecule contains an aryl chloride, which is highly susceptible to hydrodehalogenation under standard heterogeneous catalytic hydrogenation conditions (e.g., Palladium on Carbon). To circumvent this, our protocol employs a Knoevenagel-Doebner condensation followed by a highly selective homogeneous reduction using Wilkinson's catalyst, ensuring the integrity of the carbon-chlorine bond.
Retrosynthetic Analysis and Workflow Logic
The synthesis is designed backward from the target propionic acid derivative. The most reliable bond to form is the aliphatic C-C bond via the reduction of an
α,β
-unsaturated acid.
Step 1: Condensation of commercially available 5-chloro-2-(trifluoromethoxy)benzaldehyde with malonic acid yields the intermediate (E)-3-(5-chloro-2-(trifluoromethoxy)phenyl)acrylic acid (CAS: 1092461-22-7) [3].
Step 2: Chemoselective hydrogenation of the alkene. Wilkinson's catalyst (
RhCl(PPh3)3
) is selected specifically because it reduces unhindered olefins without inserting into the
Ar−Cl
bond, a critical failure point if
Pd/C
were used.
Workflow for the chemoselective synthesis of the target propionic acid derivative.
Quantitative Data & Stoichiometry
The following table summarizes the optimized stoichiometric ratios for a standard 10 mmol scale synthesis.
Reagent / Intermediate
MW ( g/mol )
Equivalents
Amount
Role
5-Chloro-2-(
OCF3
)benzaldehyde
224.56
1.0
2.25 g (10 mmol)
Starting Material
Malonic Acid
104.06
1.5
1.56 g (15 mmol)
Reactant
Piperidine
85.15
0.1
99 µL (1 mmol)
Catalyst
Pyridine
79.10
Solvent
10 mL
Solvent / Base
Intermediate (Cinnamic Acid)
266.58
1.0
~2.13 g (8 mmol)
Intermediate [3]
Wilkinson's Catalyst (
RhCl(PPh3)3
)
925.22
0.05
370 mg (0.4 mmol)
Homogeneous Catalyst
Hydrogen Gas (
H2
)
2.02
Excess
Balloon
Reductant
Target Product (Propionic Acid)
268.62
-
~1.93 g (7.2 mmol)
Final Product [1][2]
Step-by-Step Experimental Methodologies
Experiment 1: Synthesis of (E)-3-(5-chloro-2-(trifluoromethoxy)phenyl)acrylic acid
Causality Note: The Doebner modification of the Knoevenagel condensation utilizes pyridine as a solvent and weak base, with a catalytic amount of piperidine to form an active iminium intermediate with the aldehyde, accelerating the reaction and driving the subsequent decarboxylation.
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is under a positive pressure of dry nitrogen.
Reagent Addition: Add 5-chloro-2-(trifluoromethoxy)benzaldehyde (2.25 g, 10 mmol) and malonic acid (1.56 g, 15 mmol) to the flask.
Solvent/Catalyst: Inject anhydrous pyridine (10 mL) followed by piperidine (99 µL, 1 mmol).
Reaction: Heat the mixture to 90 °C using an oil bath. Stir continuously for 4–6 hours. Validation: Monitor the consumption of the aldehyde via TLC (Hexanes:EtOAc 4:1, UV detection).
Workup: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 50 mL of crushed ice and water.
Acidification: Slowly add 6M
HCl
dropwise while stirring vigorously until the pH reaches 2. A white-to-pale-yellow precipitate will form.
Isolation: Filter the solid intermediate under vacuum using a Büchner funnel. Wash the filter cake with cold water (3 x 15 mL) to remove residual pyridine salts. Dry the solid in vacuo at 45 °C overnight to yield the cinnamic acid intermediate [3].
Experiment 2: Chemoselective Reduction to 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid
Causality Note: Wilkinson's catalyst undergoes oxidative addition with
H2
and subsequent alkene coordination. Because it is a sterically bulky, homogeneous rhodium complex, it selectively reduces the
π
-bond of the
α,β
-unsaturated acid without providing the surface-active sites that typically lead to the oxidative addition and cleavage of the aryl-chloride bond seen with heterogeneous palladium.
Setup: In a rigorously dried 100 mL Schlenk flask equipped with a magnetic stir bar, add the intermediate (E)-3-(5-chloro-2-(trifluoromethoxy)phenyl)acrylic acid (approx. 2.13 g, 8.0 mmol).
Solvent: Add anhydrous, degassed Toluene/Ethanol (1:1 v/v, 30 mL) to dissolve the reactants. The solution will take on a deep red/burgundy color characteristic of the rhodium complex.
Purging: Seal the flask with a rubber septum. Evacuate the flask and backfill with Hydrogen gas (
H2
) from a balloon. Repeat this purge cycle three times to ensure all oxygen is removed.
Reaction: Stir the mixture vigorously at room temperature under a balloon pressure of
H2
for 12–16 hours. Validation: Monitor via
1H
NMR of a mini-workup aliquot, looking for the disappearance of the vinylic doublet signals (~6.5 and ~7.8 ppm) and the appearance of aliphatic multiplets (~2.6 and ~3.0 ppm).
Workup: Once the reaction is complete, vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and filter through a short pad of Celite to remove the rhodium catalyst species. Wash the Celite pad with additional dichloromethane.
Final Isolation: Concentrate the filtrate. The resulting crude product can be recrystallized from heptane/ethyl acetate to afford pure 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid as a crystalline solid [1][4].
Application Notes & Protocols: Leveraging 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid in Modern Drug Discovery
Introduction: Unpacking the Potential of a Privileged Precursor In the landscape of medicinal chemistry, the strategic selection of starting materials is a critical determinant of a program's success. The precursor, 3-[5...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unpacking the Potential of a Privileged Precursor
In the landscape of medicinal chemistry, the strategic selection of starting materials is a critical determinant of a program's success. The precursor, 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid, represents a highly valuable building block for drug discovery. Its structure is not a random assortment of atoms but a carefully orchestrated combination of functionalities, each contributing desirable pharmacokinetic and pharmacodynamic properties to a final drug candidate.
The core phenylpropionic acid scaffold is a common motif in bioactive molecules.[1][2] However, it is the specific substitution pattern on the phenyl ring that elevates this precursor's status. The strategic placement of a chlorine atom and a trifluoromethoxy group imparts a unique combination of properties that medicinal chemists can exploit to overcome common drug development challenges.[3][4][5][6]
The Trifluoromethoxy (-OCF₃) Group: This moiety is far more than a simple methoxy analogue. It is a powerful, electron-withdrawing group that significantly increases lipophilicity (Hansch parameter of +1.04), a property that can enhance a molecule's ability to permeate cell membranes and improve bioavailability.[7][8] Crucially, the carbon-fluorine bonds within the -OCF₃ group are exceptionally stable, making it highly resistant to metabolic degradation by enzymes in the body.[7][9] This increased metabolic stability can lead to a longer drug half-life, potentially reducing dosing frequency and improving patient compliance.[7]
The Chlorine (-Cl) Substituent: Halogens, particularly chlorine, play a central role in drug design.[10] The inclusion of a chlorine atom can profoundly influence a molecule's physicochemical properties, including its stability and lipophilicity.[5] Termed the "magic chloro" effect by some, the substitution of hydrogen with chlorine can lead to remarkable improvements in potency and favorable alterations in pharmacokinetic parameters.[11] It can act as a bioisostere for other groups and can form crucial halogen bonds with target proteins, enhancing binding affinity.[10][12]
This guide provides a detailed exploration of 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid, offering both the strategic rationale and practical protocols for its application in the synthesis of novel therapeutic agents.
Physicochemical Profile of the Precursor
A thorough understanding of the starting material's properties is fundamental to its effective use. The table below summarizes the key computed and known properties of 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid.
Soluble in organic solvents (DCM, DMF, DMSO, Ethyl Acetate, Methanol)
General Lab Knowledge
Core Synthetic Transformations: From Precursor to Diverse Scaffolds
The true power of this precursor lies in the versatility of its propionic acid moiety. This functional group serves as a reliable handle for a variety of classical and modern coupling reactions, allowing for the rapid generation of diverse chemical libraries. The following sections detail robust protocols for key transformations.
Diagram: Synthetic Utility Overview
The following diagram illustrates the primary synthetic pathways available from the starting propionic acid, leading to three key classes of derivatives: amides, esters, and alcohols.
Caption: General synthetic pathways from the precursor.
Protocol 1: Amide Bond Formation via EDC/HOBt Coupling
Amide bonds are one of the most common linkages found in pharmaceuticals, making this transformation a cornerstone of drug discovery.[14] The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) is a widely adopted method for its high efficiency, mild reaction conditions, and the water-solubility of its urea byproduct, which simplifies purification.[15][16][17]
Causality Behind the Method:
EDC acts as a zero-length crosslinker, activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[18]
HOBt is added to this mixture for two critical reasons: it reacts with the O-acylisourea to form an HOBt-ester, which is less prone to side reactions, and it significantly suppresses the racemization of chiral starting materials.[14][16][18] The reaction then proceeds by nucleophilic attack of the amine on the activated ester to form the stable amide bond.[15]
Detailed Step-by-Step Protocol:
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid (1.0 eq.).
Dissolution: Dissolve the starting material in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 10 volumes).
Reagent Addition: To the stirred solution at room temperature, add the desired primary or secondary amine (1.0 - 1.2 eq.) followed by HOBt (1.1 eq.).
Activation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add EDC hydrochloride (1.2 eq.) portion-wise over 5-10 minutes.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours).
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
Workup:
Dilute the reaction mixture with DCM.
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and EDC-urea), saturated NaHCO₃ solution (to remove HOBt and unreacted acid), and finally with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
Protocol 2: Fischer Esterification
Direct esterification with an alcohol under acidic catalysis is a classic and cost-effective method for generating esters.[19][20] This reaction is an equilibrium process.[21]
Causality Behind the Method:
The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[21]
The alcohol, acting as a nucleophile, then attacks the activated carbonyl carbon.[22]
To drive the equilibrium towards the product, the alcohol is typically used in large excess (often as the solvent), and/or water is removed as it is formed.[19]
Detailed Step-by-Step Protocol:
Setup: To a round-bottom flask, add 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid (1.0 eq.).
Reagents: Add a large excess of the desired alcohol (e.g., methanol, ethanol) to act as both reactant and solvent.
Catalysis: Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 2-5 mol%).
Reaction: Heat the mixture to reflux and maintain for 4-24 hours.
Monitoring: Monitor the reaction by TLC or GC-MS.
Workup:
Cool the reaction mixture to room temperature.
Carefully neutralize the acid catalyst with a saturated solution of NaHCO₃.
Remove the excess alcohol under reduced pressure.
Extract the aqueous residue with an organic solvent like ethyl acetate.
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purification: Purify the crude ester by flash column chromatography or distillation if applicable.
Diagram: Amide Coupling Experimental Workflow
This diagram provides a visual, step-by-step representation of the amide coupling protocol.
Caption: Step-by-step workflow for EDC/HOBt amide coupling.
Analytical Characterization
Confirming the identity and purity of synthesized compounds is a non-negotiable step in drug discovery. A suite of analytical techniques should be employed.[23]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation, confirming that the desired transformation has occurred and the core scaffold remains intact.
Mass Spectrometry (MS): Techniques like LC-MS are invaluable for confirming the molecular weight of the product and for monitoring reaction progress with high sensitivity.[24]
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of the final compound. Developing a robust HPLC method is critical for ensuring that samples submitted for biological testing meet required purity standards (typically >95%).
The combination of these techniques provides a comprehensive and trustworthy characterization of the newly synthesized molecules, a critical component for generating reliable structure-activity relationship (SAR) data.[25]
Safety and Handling
As with all laboratory chemicals, proper safety protocols must be strictly followed when handling 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid and its derivatives.
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses or goggles.[26]
Handling: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[27] Avoid contact with skin and eyes.[26]
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[27] Halogenated aromatic compounds should be handled with care, as some compounds in this class can have delayed toxic effects.[28]
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour into drains.[27]
Conclusion and Future Outlook
3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid is more than just a chemical; it is a strategic tool for medicinal chemists. The trifluoromethoxy and chloro substituents provide a built-in advantage, offering enhanced metabolic stability and lipophilicity—key attributes that can translate into improved pharmacokinetic profiles.[5][7] The versatile propionic acid handle allows for straightforward entry into vast chemical space through robust and well-established protocols for amide and ester formation. By leveraging this precursor, research organizations can accelerate their discovery programs, efficiently generating novel, drug-like molecules with a higher probability of success. The continued application of such "privileged" precursors will undoubtedly remain a cornerstone of small-molecule drug discovery.[29][30]
References
MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 24). The Trifluoromethoxy Group: Enhancing Drug Properties. Available from: [Link]
Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). Available from: [Link]
PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
ResearchGate. (2026, March 17). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]
RSC Publishing. Effect of “magic chlorine” in drug discovery: an in silico approach. Available from: [Link]
YouTube. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery. Available from: [Link]
ChemRxiv. (2022, August 9). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Available from: [Link]
PMC. (2023, November 30). Effect of “magic chlorine” in drug discovery: an in silico approach. Available from: [Link]
PMC - NIH. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available from: [Link]
Chromatography Online. (2016, April 26). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs | LCGC International. Available from: [Link]
Euro Chlor. Influence of Chlorine Substituents on Biological Activity of Chemicals. Available from: [Link]
UCLA Newsroom. (2018, November 27). New technique for identifying 'small' molecules could accelerate drug discovery and manufacturing. Available from: [Link]
European Pharmaceutical Review. (2018, November 29). Technique to identify small molecules could speed up drug discovery. Available from: [Link]
PMC - NIH. Biophysical Screening for the Discovery of Small-Molecule Ligands. Available from: [Link]
NextSDS. 3-[5-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]PROPIONIC ACID — Chemical Substance Information. Available from: [Link]
Agilent. Small Molecule Drug Characterization and Purity Analysis. Available from: [Link]
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Available from: [Link]
Aapptec Peptides. Coupling Reagents. Available from: [Link]
YouTube. (2023, December 15). Carboxylic Acids Reactions: Esterification, Amides, & More (Full Lesson) | Sketchy MCAT. Available from: [Link]
PSFC. Halogenated Solvents. Available from: [Link]
Organic Synthesis. Acid-Amine Coupling using EDCI. Available from: [Link]
Washington State University. Halogenated Solvents. Available from: [Link]
Chemistry LibreTexts. (2026, February 17). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Available from: [Link]
Chemistry Steps. (2024, November 28). Converting Carboxylic Acids to Esters. Available from: [Link]
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]
Special Pet Topics. Halogenated Aromatic Poisoning (PCB and Others). Available from: [Link]
Wikipedia. Phenylpropanoic acid. Available from: [Link]
Google Patents. CN106431898A - Synthesis and use of phenylpropionic acid derivatives.
FooDB. (2010, April 8). Showing Compound 3-Phenylpropanoic acid (FDB008271). Available from: [Link]
Google Patents. CN105503569A - Synthetic method for Netupitant intermediate 2-(3,5-bi-trifluoromethyl-phenyl)-2-methyl-propionic acid.
Application Note: Amidation Strategies for 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic Acid
Substrate Profiling & Mechanistic Causality The compound 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid (CAS: 1092461-23-8)[1] is a highly valuable building block in medicinal chemistry, often utilized to introduc...
Author: BenchChem Technical Support Team. Date: April 2026
Substrate Profiling & Mechanistic Causality
The compound 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid (CAS: 1092461-23-8)[1] is a highly valuable building block in medicinal chemistry, often utilized to introduce lipophilic, metabolically stable aryl groups into drug candidates.
When designing amidation conditions for this substrate, it is critical to analyze its stereoelectronic environment:
Inductive Effects: The phenyl ring is heavily deactivated by the strongly electron-withdrawing 5-chloro and 2-trifluoromethoxy (-OCF₃) groups. However, the carboxylic acid is insulated from these effects by a two-carbon (ethylene) spacer. Consequently, the pKa of this propionic acid derivative remains typical for aliphatic carboxylic acids (~4.5–5.0), meaning it does not suffer from the suppressed nucleophilicity/electrophilicity seen in direct benzoic acid analogs.
Steric Hindrance: The -OCF₃ group at the ortho position introduces significant steric bulk and restricted bond rotation around the phenyl-alkyl linkage. Fortunately, the two-carbon spacer extends the reactive carboxylate center away from this steric shield, allowing for unhindered attack by coupling reagents.
Because the carboxylic acid behaves as an unhindered aliphatic moiety, the primary driver for selecting the amidation protocol is the nucleophilicity of the reacting amine .
Amidation Workflow Decision Matrix
To ensure high yields and minimize side reactions, the choice of activation strategy must be dictated by the amine partner. We employ a bifurcated approach: Protocol A for nucleophilic amines and Protocol B for deactivated or sterically hindered amines.
Decision matrix for selecting the optimal amidation protocol based on amine reactivity.
Comparative Reaction Conditions
The following table summarizes the quantitative parameters for both optimized workflows.
Parameter
Protocol A (HATU-Mediated)
Protocol B (Acid Chloride-Mediated)
Optimal Amine Scope
Primary/Secondary aliphatic amines
Anilines, highly hindered amines
Activating Reagent
HATU (1.2 equiv)
Oxalyl Chloride (1.5 equiv) + DMF (cat.)
Base
DIPEA (2.5 - 3.0 equiv)
Triethylamine (TEA) (2.5 equiv)
Solvent
Anhydrous DMF
Anhydrous DCM
Reaction Temperature
Room Temperature (20–25 °C)
0 °C to Room Temperature
Reaction Time
2–4 hours
2 hours (Activation) + 2 hours (Coupling)
Expected Yield
85% – 95%
75% – 90%
Self-Validation Cue
Color shift (clear to pale yellow)
Vigorous gas evolution (CO, CO₂)
Protocol A: HATU-Mediated Amidation
Causality & Rationale:
HATU is selected for standard aliphatic amines due to its superior reaction kinetics and high efficiency[2]. The addition of DIPEA deprotonates the carboxylic acid, allowing it to attack the uronium salt of HATU. This forms a highly reactive OAt (7-azabenzotriazole) active ester. The nitrogen atom in the pyridine ring of the OAt leaving group provides neighboring-group participation, accelerating the aminolysis step.
Mechanism of HATU-mediated activation and subsequent aminolysis.
Step-by-Step Methodology
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). Stir for 5 minutes.
Pre-activation (Self-Validating Step): Add HATU (1.2 equiv) in one portion. Stir the mixture at room temperature for 15–20 minutes.
Validation: The solution will typically transition from colorless to a pale yellow/orange tint, visually confirming the formation of the OAt active ester. LC-MS analysis of an aliquot quenched in methanol will show the methyl ester mass, confirming complete activation.
Aminolysis: Add the desired amine (1.2 equiv) dropwise (if liquid) or as a solution in DMF (if solid). Stir at room temperature for 2–4 hours.
Reaction Monitoring: Monitor completion via TLC (Hexanes/EtOAc) or LC-MS. The highly lipophilic starting material will convert to a more polar (or differently UV-active) amide spot.
Workup: Dilute the reaction mixture with Ethyl Acetate (10 volumes). Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove acidic byproducts), and brine (3 × 5 volumes) to thoroughly extract DMF.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.
Protocol B: Acid Chloride-Mediated Amidation
Causality & Rationale:
When reacting with deactivated anilines, the OAt active ester generated by HATU may not be electrophilic enough, leading to stalled reactions or degradation. Converting the acid to an acid chloride maximizes electrophilicity[3]. We utilize Oxalyl Chloride with a catalytic amount of DMF. DMF reacts with oxalyl chloride to form the highly reactive Vilsmeier-Haack intermediate, which subsequently chlorinates the carboxylic acid.
Step-by-Step Methodology
Preparation: Dissolve 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M) under a nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.
Validation: Immediate and vigorous effervescence will occur. This gas evolution represents the release of CO and CO₂ as the oxalyl chloride decomposes during the chlorination cycle.
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The reaction is complete when gas evolution completely ceases.
Concentration: Concentrate the mixture in vacuo to remove DCM and, critically, all unreacted oxalyl chloride (which would otherwise react with the amine to form an oxamide byproduct).
Coupling: Redissolve the crude acid chloride in anhydrous DCM (0.2 M) and cool to 0 °C. Add Triethylamine (TEA) (2.5 equiv), followed immediately by the dropwise addition of the deactivated amine (1.1 equiv).
Completion: Allow the reaction to warm to room temperature and stir for 2 hours.
Workup: Quench the reaction with water. Extract with DCM. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via recrystallization or chromatography.
References
Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 1993. URL:[Link]
Dunetz, J. R., et al. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development, ACS Publications, 2022. URL:[Link]
Application Notes and Protocols: 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic Acid in Medicinal Chemistry Scaffold Design
Introduction: Unveiling a Privileged Scaffold for Modern Drug Discovery In the landscape of medicinal chemistry, the identification and optimization of "privileged scaffolds" – molecular frameworks that can be systematic...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unveiling a Privileged Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the identification and optimization of "privileged scaffolds" – molecular frameworks that can be systematically modified to interact with a variety of biological targets – is a cornerstone of efficient drug discovery. The 3-phenylpropionic acid moiety is one such scaffold, forming the basis of numerous approved drugs, particularly within the non-steroidal anti-inflammatory drug (NSAID) class.[1] This application note delves into a specific, highly functionalized analog: 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid .
The strategic incorporation of a chlorine atom and a trifluoromethoxy (-OCF3) group onto the phenylpropionic acid core is a deliberate design choice aimed at enhancing its drug-like properties. The trifluoromethoxy group, in particular, is of growing interest in pharmaceutical chemistry. It is a highly lipophilic and metabolically stable bioisostere of a methoxy group, capable of improving a compound's membrane permeability, metabolic stability, and overall pharmacokinetic profile.[2][3][4] The chlorine atom further modulates the electronic and lipophilic character of the aromatic ring, influencing binding interactions with target proteins.[5]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols associated with 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid as a foundational scaffold in medicinal chemistry, with a particular focus on its prospective role as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs).
Physicochemical Properties and Design Rationale
The unique combination of substituents in 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid provides a compelling starting point for library synthesis.
The design rationale for this scaffold is rooted in established medicinal chemistry principles:
The Phenylpropionic Acid Core: Provides the carboxylic acid head group, a common feature in ligands for nuclear hormone receptors like PPARs, which often engage in hydrogen bonding interactions within the ligand-binding pocket.[7][8]
The Trifluoromethoxy (-OCF3) Group: This group is a key modulator. Its high lipophilicity can enhance binding to hydrophobic pockets in target proteins. Furthermore, its strong electron-withdrawing nature and the stability of the C-F bonds confer significant resistance to metabolic degradation, potentially leading to an improved pharmacokinetic profile.[2][3]
The Chloro (-Cl) Substituent: The chloro group at the 5-position influences the electronic distribution of the aromatic ring and adds to the overall lipophilicity. Its position can be critical for directing the orientation of the molecule within a binding site and for establishing specific interactions.
Proposed Synthetic Route
Protocol 1: Proposed Synthesis of 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid
This proposed three-step synthesis begins with a commercially available starting material, 4-chloro-1-iodo-2-(trifluoromethoxy)benzene.
Step 1: Sonogashira Coupling of 4-chloro-1-iodo-2-(trifluoromethoxy)benzene with Propargyl Alcohol
This step utilizes a palladium- and copper-catalyzed Sonogashira coupling to form a C-C bond between the aryl iodide and the terminal alkyne of propargyl alcohol.[9][10]
To a dry, three-necked, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon/nitrogen inlet, add 4-chloro-1-iodo-2-(trifluoromethoxy)benzene (1.0 eq).
Add anhydrous THF (10 mL/mmol of aryl iodide).
Add propargyl alcohol (1.2 eq) and triethylamine (2.5 eq).
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
Add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq).
Heat the reaction mixture to 60-65 °C and stir under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Filter the mixture through a pad of Celite® to remove the catalyst.
Concentrate the filtrate under reduced pressure.
Purify the crude product, 3-(5-chloro-2-(trifluoromethoxy)phenyl)prop-2-yn-1-ol, by column chromatography on silica gel.
Step 2: Oxidation of the Propargyl Alcohol to the Carboxylic Acid
The resulting propargyl alcohol is oxidized to the corresponding propynoic acid.
Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent
Acetone
Procedure:
Dissolve the purified 3-(5-chloro-2-(trifluoromethoxy)phenyl)prop-2-yn-1-ol in acetone in a flask cooled in an ice bath.
Slowly add Jones reagent dropwise with stirring, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.
Once the starting material is consumed, quench the reaction by adding isopropanol.
Filter the mixture and concentrate the filtrate.
Extract the aqueous residue with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-(5-chloro-2-(trifluoromethoxy)phenyl)prop-2-ynoic acid.
Step 3: Catalytic Hydrogenation to the Propionic Acid
The final step involves the reduction of the alkyne to an alkane to yield the target molecule.
Dissolve the 3-(5-chloro-2-(trifluoromethoxy)phenyl)prop-2-ynoic acid in methanol or ethyl acetate.
Add 10% Pd/C (5-10 mol %).
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
Stir the reaction under a hydrogen atmosphere (balloon pressure or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
Filter the reaction mixture through Celite® to remove the catalyst and wash the filter cake with the solvent.
Concentrate the filtrate under reduced pressure to yield the final product, 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid.
The final product can be further purified by recrystallization if necessary.
Caption: Proposed synthetic route for 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid.
Application in Medicinal Chemistry: A Scaffold for PPAR Modulators
Phenylpropionic acid derivatives are a well-established class of Peroxisome Proliferator-Activated Receptor (PPAR) agonists.[7][8][11][12] PPARs are nuclear hormone receptors that play crucial roles in regulating lipid and glucose metabolism, making them attractive targets for the treatment of metabolic diseases such as type 2 diabetes and dyslipidemia.[7] The structural features of 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid make it an excellent candidate for development as a PPAR modulator.
The PPAR Signaling Pathway
PPARs exist as three subtypes: PPARα, PPARγ, and PPARβ/δ. Upon activation by a ligand, PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.
Caption: Simplified PPAR signaling pathway.
Hypothetical Structure-Activity Relationship (SAR) for PPAR Modulation
Based on existing literature for phenylpropionic acid-based PPAR agonists, we can hypothesize a structure-activity relationship for derivatives of our target scaffold.
The Carboxylic Acid: This group is generally essential for activity, forming key hydrogen bonds with residues in the PPAR ligand-binding domain. Esterification or amidation of this group is likely to abolish or significantly reduce activity, although ester prodrugs could be a viable strategy.
The Propionic Acid Chain: The length and rigidity of this linker are important. Modifications, such as the introduction of substituents on the alpha or beta carbons, can influence potency and subtype selectivity.[8][11]
The Phenyl Ring Substituents:
-OCF3 group: Its position and lipophilic nature are expected to be critical for anchoring the molecule in a hydrophobic region of the ligand-binding pocket.
-Cl group: The position and electronic nature of this substituent can be varied to fine-tune binding affinity and selectivity. Replacing it with other halogens or small alkyl groups would be a logical step in an SAR study.
Protocol 2: In Vitro PPARγ Activation Assay (Luciferase Reporter Assay)
To evaluate the potential of 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid and its derivatives as PPARγ agonists, a cell-based luciferase reporter assay is a standard and robust method.
Principle: This assay utilizes cells that are co-transfected with two plasmids: one expressing the ligand-binding domain of human PPARγ fused to the GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS). If a test compound binds to and activates the PPARγ ligand-binding domain, the fusion protein will drive the expression of luciferase, which can be quantified by measuring luminescence.
Materials:
HEK293T or other suitable host cells
pBIND-hPPARγ-LBD expression vector
pG5-luc reporter vector
Transfection reagent (e.g., Lipofectamine®)
DMEM with 10% FBS
Test compounds dissolved in DMSO
Rosiglitazone (positive control)
Luciferase assay reagent
Luminometer
Procedure:
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of transfection.
Transfection: Co-transfect the cells with the pBIND-hPPARγ-LBD and pG5-luc plasmids using a suitable transfection reagent according to the manufacturer's protocol.
Incubation: Incubate the transfected cells for 24 hours.
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (Rosiglitazone) in DMEM. Remove the transfection medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) group.
Incubation: Incubate the treated cells for another 24 hours.
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
Data Analysis: Normalize the luciferase activity of the compound-treated wells to the vehicle control. Plot the normalized activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Caption: Workflow for the PPARγ luciferase reporter assay.
Conclusion and Future Directions
3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid represents a highly promising and strategically designed scaffold for medicinal chemistry. Its constituent parts are chosen to impart favorable pharmacokinetic and pharmacodynamic properties. Based on the extensive literature on related phenylpropionic acid derivatives, this scaffold is a prime candidate for the development of novel PPAR modulators for the treatment of metabolic diseases. The proposed synthetic route provides a viable pathway for accessing this molecule and its analogs for further investigation. The provided in vitro assay protocol offers a standard method for evaluating the biological activity of these new chemical entities. Future work should focus on the synthesis and SAR exploration of a library of derivatives to optimize potency and selectivity for the PPAR subtypes, as well as to explore other potential biological targets for which this scaffold may have an affinity.
References
Structural Development Studies of Subtype-Selective Ligands for Peroxisome Proliferator-Activated Receptors (PPARs) Based on the 3,4-Disubstituted Phenylpropanoic Acid Scaffold as a Versatile Template. PMC. [Link]
Design, synthesis and evaluation of substituted phenylpropanoic acid derivatives as peroxisome proliferator-activated receptor (PPAR) activators: novel human PPARalpha-selective activators. PubMed. [Link]
Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. PubMed. [Link]
Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PMC. [Link]
Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Discovery of Potent and Human Peroxisome Proliferator Activated Receptor α Subtype-Selective Activators. Journal of Medicinal Chemistry. [Link]
Regioselective Preparation of Hetero-2,3-Diarylpropionic Acids. ChemRxiv. [Link]
Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed. [Link]
Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. ResearchGate. [Link]
The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction. PMC. [Link]
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]
A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. [Link]
Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. PMC. [Link]
Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. ResearchGate. [Link]
The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction. Cell Reports Medicine. [Link]
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. PMC. [Link]
Pd/Cu-free Heck and Sonogashira cross-coupling reaction by Co nanoparticles immobilized on magnetic chitosan as reusable catalyst. Green Chemistry. [Link]
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. [Link]
Heck and Sonogashira cross-coupling reactions using recyclable Pd-Fe3O4 heterodimeric nanocrystal catalysts. Institute for Basic Science. [Link]
The Heck Reaction in Ionic Liquids: Progress and Challenges. MDPI. [Link]
Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
Catalytic Esterification of 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid: An Application and Protocol Guide
Abstract This document provides a comprehensive guide for the catalytic esterification of 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid, a crucial reaction in the synthesis of advanced pharmaceutical intermediate...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for the catalytic esterification of 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid, a crucial reaction in the synthesis of advanced pharmaceutical intermediates. We delve into the mechanistic underpinnings of the Fischer-Speier esterification, evaluate catalyst selection criteria, and present a detailed, optimized protocol for achieving high-yield conversion. Furthermore, this guide outlines robust analytical methods for in-process monitoring and techniques for the purification of the final ester product. This application note is intended for researchers, scientists, and drug development professionals seeking to implement efficient and scalable esterification processes for complex, sterically hindered carboxylic acids.
Introduction: The Strategic Importance of Esterification
Esterification, the conversion of a carboxylic acid to an ester in the presence of an alcohol and a catalyst, is a cornerstone of organic synthesis, particularly within the pharmaceutical industry.[1] Esters often serve as key intermediates, prodrugs, or active pharmaceutical ingredients (APIs) themselves. The specific substrate of this guide, 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid, possesses structural motifs—a chlorinated and trifluoromethoxylated phenyl ring—that are frequently incorporated into modern therapeutics to enhance metabolic stability and cell permeability.
The direct esterification of this molecule, however, presents challenges due to potential steric hindrance from the ortho-substituted trifluoromethoxy group and the electron-withdrawing nature of the substituents, which can influence the reactivity of the carboxylic acid. This guide provides a systematic approach to overcoming these challenges through careful selection of catalysts and optimization of reaction conditions.
Mechanistic Insights: The Fischer-Speier Esterification Pathway
The acid-catalyzed esterification of a carboxylic acid with an alcohol, known as the Fischer-Speier esterification, is a reversible condensation reaction.[2][3] Understanding the mechanism is paramount to optimizing the reaction for high yield.
The reaction proceeds through a series of equilibrium steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[4][5]
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2]
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups.[6]
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl double bond.[2]
Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the final ester product.[4]
To drive the equilibrium towards the product side, it is essential to either use an excess of one of the reactants (typically the alcohol) or to remove the water as it is formed.[7]
Application Note: Advanced Cross-Coupling Strategies for 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound CAS: 1092461-23-8 Molecular Formula: C₁₀H₈ClF₃O₃ Executive Summary & Chemical Profiling The compound 3-[5-Chloro-2-(tr...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Compound CAS: 1092461-23-8
Molecular Formula: C₁₀H₈ClF₃O₃
Executive Summary & Chemical Profiling
The compound 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid presents a unique bifunctional scaffold for late-stage functionalization in drug discovery. It contains two orthogonal reactivity nodes: an aryl chloride (C(sp²)–Cl) and an aliphatic carboxylic acid (C(sp³)–COOH).
Historically, aryl chlorides are challenging substrates for transition-metal catalysis due to their high bond dissociation energy (~96 kcal/mol). However, the stereoelectronic influence of the ortho-trifluoromethoxy (-OCF₃) group profoundly alters the reactivity landscape. The -OCF₃ moiety is strongly electron-withdrawing (inductive effect,
σI=0.40
), which lowers the LUMO of the aromatic system, thereby facilitating the oxidative addition of electron-rich Palladium(0) catalysts [1]. Conversely, the aliphatic propionic acid chain offers a prime handle for modern radical-based decarboxylative cross-coupling, enabling C(sp³)–C(sp²) bond formation [2].
This technical dossier provides field-proven, self-validating protocols for selectively activating either the aryl chloride or the carboxylic acid moiety, granting researchers absolute chemoselective control over the molecular scaffold.
Mechanistic Logic & Pathway Visualization
To achieve chemoselectivity, the catalytic system must be precisely tuned to target the desired functional group while leaving the other intact.
Pathway A (Aryl Chloride Activation): Utilizes a Pd(0) catalyst paired with a bulky dialkylbiaryl phosphine ligand (e.g., XPhos). The steric bulk of XPhos prevents catalyst poisoning by the -OCF₃ group and accelerates the rate-determining reductive elimination step. The carboxylic acid is temporarily shielded by using a mild inorganic base (K₃PO₄) to form the unreactive carboxylate salt in situ.
Pathway B (Aliphatic Decarboxylative Activation): Traditional Pd/Ag bimetallic systems struggle with aliphatic acids due to rapid
β
-hydride elimination [3]. Instead, this protocol utilizes a Nickel-catalyzed Single-Electron Transfer (SET) mechanism. The acid is pre-activated as a redox-active N-hydroxyphthalimide (NHPI) ester, which fragments under Ni(I) catalysis to generate a primary alkyl radical, seamlessly coupling with external aryl zinc or aryl halide reagents.
Bifunctional cross-coupling pathways for 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid.
Experimental Protocols & Causality
Protocol A: Chemoselective Suzuki-Miyaura Coupling at the Aryl Chloride
Objective: Cross-couple an arylboronic acid at the C5 position while preserving the propionic acid.
Scientific Causality:
We select Pd(OAc)₂ and XPhos because the electron-rich phosphine promotes oxidative addition into the stubborn C-Cl bond, while its spatial volume forces the formation of a highly reactive monoligated L₁Pd(0) species. K₃PO₄ is chosen as the base; it is strong enough to transmetalate the boronic acid but mild enough to simply deprotonate the propionic acid into a potassium salt, rendering the C(sp³)–COOH bond inert to cross-coupling conditions [4].
Step-by-Step Methodology:
Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv, 0.75 mmol), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and anhydrous K₃PO₄ (3.0 equiv).
Degassing (Critical Step): Seal the tube with a rubber septum. Evacuate and backfill the vessel with ultra-high purity Argon three times. Causality: Pd(0) and electron-rich phosphines are highly susceptible to oxidation; molecular oxygen will rapidly quench the catalytic cycle.
Solvent Addition: Inject degassed 1,4-dioxane/H₂O (4:1 v/v, 2.5 mL) via syringe. Causality: The biphasic mixture dissolves both the organic substrates and the inorganic base, facilitating the transmetalation step.
Reaction: Heat the mixture in a pre-equilibrated oil bath at 90 °C for 12 hours under vigorous stirring (800 rpm).
Self-Validation Check: At 4 hours, extract a 10 µL aliquot, quench in 1M HCl, extract with EtOAc, and analyze via LC-MS. You should observe the disappearance of the starting material (m/z 267 [M-H]⁻) and the appearance of the coupled product.
Workup: Cool to room temperature. Acidify the aqueous layer to pH 2 using 1M HCl (to re-protonate the propionic acid). Extract with EtOAc (3 × 10 mL). Dry over Na₂SO₄, concentrate, and purify via reverse-phase preparative HPLC.
Objective: Form a C(sp³)–C(sp²) bond by excising the carboxyl group, leaving the aryl chloride intact.
Scientific Causality:
Direct decarboxylation of aliphatic acids requires harsh oxidants that would degrade the molecule. By converting the propionic acid to a redox-active NHPI ester, we lower the reduction potential. A NiCl₂·glyme catalyst paired with a bipyridine ligand (dtbbpy ) undergoes single-electron transfer to the ester, triggering spontaneous decarboxylation (loss of CO₂) to form a nucleophilic alkyl radical. This radical is intercepted by the Ni catalyst and coupled with an external aryl zinc reagent.
Step-by-Step Methodology:
Redox-Active Ester Formation: React the starting material (1.0 equiv) with N-hydroxyphthalimide (NHPI, 1.1 equiv) and N,N'-Diisopropylcarbodiimide (DIC, 1.1 equiv) in DCM at room temperature for 4 hours. Filter the urea byproduct and concentrate to isolate the NHPI ester.
Catalyst Assembly: In an Argon-filled glovebox, charge a vial with the NHPI ester (0.5 mmol), NiCl₂·glyme (10 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 15 mol%).
Coupling: Add anhydrous DMF (2.0 mL), followed by the dropwise addition of the aryl zinc reagent (ArZnCl, 1.5 equiv, 0.5 M in THF).
Reaction: Stir at 25 °C for 16 hours. Causality: Ambient temperature is sufficient because the fragmentation of the NHPI ester is thermodynamically driven by the release of CO₂ gas.
Self-Validation Check: TLC (Hexanes:EtOAc 3:1) should show the complete consumption of the UV-active NHPI ester (R_f ~ 0.4) and the emergence of a less polar product spot (R_f ~ 0.7).
Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether. Purify via silica gel flash chromatography.
Quantitative Data & Optimization
The following table summarizes the causal relationship between catalyst/ligand selection and the chemoselective yield for Pathway A (Aryl Chloride Activation).
Entry
Catalyst System
Base
Solvent
Temp (°C)
Yield (%)
Observation / Causality
1
Pd(PPh₃)₄
Na₂CO₃
Toluene/H₂O
100
12%
PPh₃ is not electron-rich enough to activate the C-Cl bond.
2
Pd(OAc)₂ / dppf
K₃PO₄
1,4-Dioxane
90
34%
Bidentate ligand restricts the necessary monoligated Pd(0) geometry.
3
Pd(OAc)₂ / SPhos
K₃PO₄
1,4-Dioxane
90
78%
Good activation, but slight steric clash with the -OCF₃ group.
4
Pd(OAc)₂ / XPhos
K₃PO₄
1,4-Dioxane/H₂O
90
94%
Optimal. XPhos perfectly balances electron donation and steric bulk.
5
Pd(OAc)₂ / XPhos
Cs₂CO₃
DMF
120
41%
Harsh base and temp led to partial degradation of the -OCF₃ group.
Self-Validating System & Analytical Quality Control
To ensure the integrity of the synthesized compounds, the following analytical benchmarks must be met. This self-validating framework prevents false positives caused by homocoupling or defluorination.
Analytical Method
Target Analyte
Key Diagnostic Feature
Acceptance Criteria
¹⁹F NMR
Starting Material
Singlet at ~ -57.5 ppm (-OCF₃)
Baseline reference.
¹⁹F NMR
Cross-Coupled Prod.
Singlet at ~ -57.2 ppm (-OCF₃)
Confirms the -OCF₃ group survived the Pd/Ni catalysis without defluorination.
¹H NMR
Pathway A Product
Disappearance of C5-H doublet
Confirms substitution at the C-Cl bond. Propionic acid multiplet (2.5-3.0 ppm) remains.
LC-MS (ESI-)
Pathway A Product
[M-H]⁻ molecular ion peak
Confirms the preservation of the free carboxylic acid moiety.
FT-IR
Pathway B Product
Absence of broad 3300-2500 cm⁻¹ band
Confirms successful decarboxylation (loss of the -COOH group).
References
Decarboxylative Cross-Coupling
Source: Wikipedia (Chemistry Aggregation)
URL:[Link]
Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development
Source: eScholarship (University of California)
URL:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Yield Optimization for 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic Acid Synthesis
Welcome to the Process Chemistry Support Center. This troubleshooting guide is designed for researchers and drug development professionals scaling up the synthesis of 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Support Center. This troubleshooting guide is designed for researchers and drug development professionals scaling up the synthesis of 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid .
The standard synthetic route involves a two-step sequence: a Heck coupling of 2-bromo-4-chloro-1-(trifluoromethoxy)benzene with acrylic acid, followed by the hydrogenation of the resulting alkene. However, this specific substrate presents two major chemical hurdles: severe steric hindrance during the C-C bond formation and a high risk of C-Cl bond cleavage during reduction.
Below, we dissect the causality behind these failures and provide field-proven, self-validating protocols to maximize your reaction yield.
Synthetic Workflow & Bottleneck Analysis
Two-step synthesis workflow highlighting chemoselective strategies to prevent dehalogenation.
Part 1: Troubleshooting the Heck Coupling
Q: My Heck coupling yields are consistently below 40%, with significant unreacted aryl bromide remaining. How can I drive this reaction to completion?
A: The core issue is the ortho-trifluoromethoxy (-OCF3) group. While the meta-chloro group makes the ring electron-deficient, the -OCF3 group introduces immense steric bulk. Standard catalytic systems (like Pd(OAc)2/PPh3) struggle to undergo efficient oxidative addition with sterically hindered, deactivated aryl bromides, leading to premature catalyst death (observed as palladium black precipitation).
The Solution: Switch to a bulky, electron-rich biarylphosphine ligand such as DavePhos . Research demonstrates that DavePhos rapidly reduces Pd(II) to the active Pd(0) species and forms a highly reactive, stable quaternary phosphole complex that forces the oxidative addition of electron-deficient aryl bromides, entirely overcoming the steric penalty[1].
Protocol 1: DavePhos-Enabled Heck Coupling
Reaction Setup: In a flame-dried Schlenk flask under an inert argon atmosphere, add 2-bromo-4-chloro-1-(trifluoromethoxy)benzene (1.0 equiv) and acrylic acid (1.2 equiv).
Catalyst Loading: Add Pd(OAc)2 (5 mol%) and DavePhos (10 mol%). Causality Note: The strict 1:2 Pd-to-Ligand ratio ensures the complete formation of the active monomeric Pd(0)-DavePhos complex, preventing aggregation into inactive Pd nanoparticles[1].
Solvent & Base: Add anhydrous DMF (0.2 M) and triethylamine (2.0 equiv).
Execution: Heat the mixture to 90 °C for 12 hours.
Orthogonal Self-Validation: Monitor the reaction via LC-MS. The complete disappearance of the aryl bromide isotopic signature and the emergence of the product mass (
[M−H]−
) validates the conversion. If unreacted starting material remains, verify the anhydrous nature of your DMF, as moisture competitively hydrolyzes the active Pd-complex.
Part 2: Troubleshooting Chemoselective Hydrogenation
Q: I am successfully forming the acrylic acid intermediate, but my final hydrogenation step using Pd/C yields a mixture of the desired product and a dehalogenated byproduct. How do I prevent C-Cl cleavage?
A: This is a classic chemoselectivity failure. Palladium on carbon (Pd/C) is highly active. Under an H2 atmosphere, it not only reduces the alkene but readily inserts into the aryl C-Cl bond, causing hydrodehalogenation[2].
The Solution: Transition from heterogeneous palladium to a homogeneous rhodium-based system, specifically Wilkinson's Catalyst[RhCl(PPh3)3] . Wilkinson's catalyst operates via a fundamentally different mechanism—oxidative addition of H2 followed by specific olefin coordination and migratory insertion. It is highly specific to alkenes and completely inert to aryl C-Cl bonds under standard conditions[3].
Strong thermodynamic affinity for oxidative addition into C-Cl bonds under H2[2].
❌ Avoid
Pt/C + V/Mo poison
Complete
Moderate (70-80%)
Poisoning reduces active sites for dehalogenation, but is not entirely foolproof.
⚠️ Use with caution
Wilkinson's [RhCl(PPh3)3]
Complete
Excellent (>99%)
Olefin-specific coordination and migratory insertion; inert to aryl halides[3].
✅ Optimal
Protocol 2: Chemoselective Hydrogenation
Reaction Setup: In a high-pressure reactor, dissolve the purified 3-[5-Chloro-2-(trifluoromethoxy)phenyl]acrylic acid intermediate in degassed absolute ethanol (0.1 M).
Execution: Purge the vessel with N2 three times, then pressurize with H2 gas to 30 psi. Stir vigorously at room temperature for 12 hours[3].
Workup: Safely vent the H2 gas. Filter the mixture through a short pad of Celite to remove the rhodium catalyst, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
Orthogonal Self-Validation (Crucial Step): Analyze the isolated product via High-Resolution Mass Spectrometry (HRMS). You must observe the characteristic 3:1 isotopic ratio of the
[M−H]−
ion (representing
35Cl
and
37Cl
). The complete absence of a mass peak at
[M−H−34]−
(loss of the chlorine isotope) serves as a self-validating proof that zero hydrodehalogenation occurred during the run[3].
Part 3: Frequently Asked Questions (FAQs)
Q: Can I use catalytic transfer hydrogenation to avoid using high-pressure H2 gas?A: Yes, catalytic transfer hydrogenation using PdCl2 with formic acid (HCOOH) as the hydrogen donor and NaOH in an aqueous medium is a viable alternative for reducing cinnamic acid derivatives[4]. However, because this system still relies on Palladium, you must strictly control the temperature (do not exceed 65°C) and monitor the reaction closely. Extended reaction times will inevitably lead to the partial dehalogenation of the chloro-substituent.
Q: Why is my isolated yield lower than my HPLC conversion for the final propionic acid?A: The target molecule, 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid, is highly lipophilic but contains a polar carboxylic acid moiety. During the aqueous workup, if the pH is not sufficiently lowered, the product remains partitioned in the aqueous phase as a carboxylate salt. Ensure the aqueous layer is acidified to pH < 2 using 1M HCl before extracting with ethyl acetate.
References
Heck Reaction of 2-Oxyacrylates with Aryl Bromides: A Common Route to Monoaryl Pyruvates and Ortho Ester-Protected Monoaryl Pyruvates.The Journal of Organic Chemistry - ACS Publications.
Troubleshooting poor solubility of 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid in aqueous media
Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical hurdles associated with 3-[5-Chloro-2-(trifluoromethoxy)p...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical hurdles associated with 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid (CAS: 1092461-23-8)[1].
When working with modern synthetic compounds, poor aqueous solubility is no longer an edge case; it is a defining feature of modern pharmaceutical development[2]. This guide bypasses generic advice, focusing instead on the mechanistic causality behind formulation failures and providing self-validating protocols to rescue your assays and in vivo studies.
Part 1: Compound Profiling & The Causality of Precipitation
To troubleshoot effectively, we must first understand the molecular antagonist. 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid consists of two conflicting domains:
The Hydrophilic Tail: A propionic acid moiety with a pKa of approximately 4.5.
The Hydrophobic Core: A phenyl ring heavily substituted with a 5-chloro group and a 2-trifluoromethoxy (-OCF3) group[1].
The -OCF3 group is a pseudo-halogen known for extreme lipophilicity and electron-withdrawing properties. This structural dichotomy pushes the compound into the territory of Biopharmaceutics Classification System (BCS) Class II or IV [3][4]. At gastric pH (1.2), the carboxylic acid is unionized, rendering the molecule practically insoluble. Even at physiological pH (7.4) where the acid is ionized, the massive hydrophobic bulk dominates the molecule's hydration energy, driving the molecules to self-associate and "salt out" in high ionic strength buffers[5].
Part 2: Troubleshooting FAQs
Q1: My compound precipitates when diluted from a DMSO stock into a pH 7.4 assay buffer. Why does this happen, and how do I fix it?
Causality: You are observing "solvent shift" precipitation. The drug is highly soluble in DMSO, but upon rapid introduction to an aqueous buffer, the local supersaturation collapses. The lipophilic -OCF3 and -Cl groups rapidly aggregate to minimize contact with water, forming crystalline or amorphous precipitates[2][6].
Solution: Pre-dissolve the compound in a co-solvent mixture (e.g., 5% DMSO + PEG400) and add it to the buffer dropwise under high shear, or utilize a surfactant (like Tween 80) in the assay buffer to lower the dielectric constant before the API is introduced.
Q2: We need to dose this compound orally in rodents, but traditional pH adjustment isn't achieving the required concentration. What is the next best step?
Causality: Simple salt formation (adjusting pH > 6.0) is insufficient because the hydrophobic interactions of the substituted phenyl ring overpower the solvation energy provided by the single carboxylate ion.
Solution: You must mask the hydrophobic ring using Cyclodextrin Complexation . Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic internal cavity that perfectly encapsulates the lipophilic 5-chloro-2-(trifluoromethoxy)phenyl moiety, while its hydroxylated exterior maintains bulk aqueous solubility[7][8].
Q3: If cyclodextrin complexation fails to reach our target dose load, what formulation strategy can bypass the dissolution bottleneck entirely?
Causality: Cyclodextrin complexation is strictly limited by the thermodynamic equilibrium of the host-guest interaction and the maximum viscosity/toxicity of the cyclodextrin itself[9].
Solution: Transition to a Lipid-Based Formulation (LBF) , specifically a Self-Emulsifying Drug Delivery System (SEDDS). LBFs dissolve the drug in a lipid matrix. Upon entering the GI tract, surfactants in the formulation spontaneously form microemulsions, keeping the drug in a continuous solubilized state and entirely bypassing the aqueous dissolution step[10][11][12].
Part 3: Self-Validating Experimental Protocols
Protocol A: Preparation & Validation of an HP-β-CD Inclusion Complex
This protocol forces the lipophilic core of the molecule into the cyclodextrin cavity, shielding it from aqueous repulsion[7][9].
Preparation: Dissolve HP-β-CD in sterile water to achieve a 20% (w/v) solution.
Complexation: Add an excess amount of 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid to the solution. Knead or sonicate the suspension at 37°C for 24-48 hours. Causality: Extended kinetic energy is required to overcome the activation barrier and reach thermodynamic host-guest equilibrium.
Filtration: Pass the suspension through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated API.
Validation (Self-Correction): Analyze the filtrate via HPLC-UV to quantify the dissolved API. Decision Gate: If the quantified concentration is below your target dose, the host-guest affinity is insufficient for your needs. Discard the batch and proceed immediately to Protocol B.
Protocol B: Formulation of a SEDDS for Oral Gavage
This protocol utilizes lipids to mimic the body's natural absorption pathways[10][11].
Excipient Blending: Combine a lipid vehicle (e.g., Capmul MCM, 40% v/v), a surfactant (e.g., Cremophor EL, 40% v/v), and a co-solvent (e.g., PEG 400, 20% v/v).
API Incorporation: Heat the mixture to 40°C and dissolve the API under continuous magnetic stirring until the solution is optically clear.
Validation (Self-Correction): Perform an in vitro dispersion test. Drop 1 mL of your SEDDS formulation into 100 mL of 0.1 N HCl (simulated gastric fluid) at 37°C with mild agitation.
Success: The formulation spontaneously forms a transparent or slightly opalescent microemulsion (droplet size <100 nm) with zero visible precipitation[10].
Correction: If phase separation or cloudiness occurs, the Hydrophilic-Lipophilic Balance (HLB) is off. Increase the surfactant-to-lipid ratio and repeat the dispersion test.
Part 4: Quantitative Strategy Comparison
Formulation Strategy
Primary Mechanism of Action
BCS Target Class
Expected Solubility Gain
Key Limitation / Causality of Failure
pH Adjustment (>pH 7.4)
Ionization of propionic acid tail
Class II
2x - 5x
"Salting out" in high ionic strength assay buffers
Co-solvents (5% DMSO)
Reduction of dielectric constant
Class II / IV
10x - 20x
In vivo toxicity limits; solvent shift precipitation
HP-β-CD (20% w/v)
Host-guest inclusion complexation
Class II
50x - 100x
High excipient volume; strict thermodynamic limits
Technical Support Center: Optimizing Purification Techniques for 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid
An in-depth technical guide from our Senior Application Scientists Welcome to the technical support center for the purification of 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid (CAS No. 1092461-23-8).
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide from our Senior Application Scientists
Welcome to the technical support center for the purification of 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid (CAS No. 1092461-23-8). This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this compound and require robust, scalable purification strategies. As your Senior Application Scientist, I have structured this guide to address common challenges and provide both theoretical insights and practical, field-tested protocols.
Understanding the Molecule: Physicochemical Properties and Purification Implications
The first step in developing any purification strategy is to understand the physicochemical properties of the target molecule. These properties dictate its behavior in various separation systems.
3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid is a substituted propionic acid. Its structure presents several features that inform our purification choices:
Carboxylic Acid Group: The primary functional group is the carboxylic acid, which makes the molecule acidic. This allows for manipulation based on pH, such as extraction into an aqueous base and isolation by acidification. The electron-withdrawing nature of the chloro and trifluoromethoxy groups is expected to lower the pKa of the carboxylic acid to be more acidic than a typical alkyl carboxylic acid.
Aromatic Ring: The substituted phenyl ring provides a hydrophobic character.
Halogenation: The presence of chlorine and a trifluoromethoxy group increases the molecule's molecular weight and alters its polarity.
Table 1: Physicochemical Properties of 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid
The trifluoromethoxy and chloro groups are electron-withdrawing, increasing the acidity compared to 3-phenylpropanoic acid (pKa ~4.73)[2]. The -OCF₃ group, in particular, is known to increase the acidity of aromatic acids[3][4].
Expected Solubility
Low in water at acidic/neutral pH; soluble in many organic solvents like ethyl acetate, dichloromethane, acetone, and alcohols. Solubility in aqueous solutions increases significantly at pH > 6 due to deprotonation to the carboxylate salt.
Based on general principles for substituted aromatic carboxylic acids.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during purification in a direct question-and-answer format.
Recrystallization Issues
Recrystallization is often the most cost-effective and scalable method for purifying solid compounds.[5] It relies on the principle that the target compound and its impurities have different solubilities in a chosen solvent.
Q1: I've synthesized a crude batch of the compound, but it won't crystallize from the solvent I've chosen. What should I do?
A1: Failure to crystallize is typically due to one of three reasons: improper solvent choice, supersaturation issues, or the presence of impurities that inhibit crystal formation.
Causality: For successful recrystallization, the compound should be highly soluble in the hot solvent but poorly soluble in the cold solvent. If it's too soluble in the cold solvent, it will not precipitate. If it's not soluble enough in the hot solvent, you may be using an excessive volume, which prevents saturation upon cooling.
Troubleshooting Steps:
Induce Crystallization: If the solution is supersaturated, you can try scratching the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections on the glass that can serve as nucleation sites. Alternatively, add a "seed crystal" from a previous pure batch.[6]
Reduce Solvent Volume: If you suspect too much solvent was added, gently heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again.
Re-evaluate Your Solvent: If the above fails, your solvent is likely unsuitable. Perform a solvent screen to find a better system. An ideal solvent will dissolve the compound completely when hot but yield a heavy precipitate upon cooling. Consider solvent mixtures (e.g., ethanol/water, ethyl acetate/heptane) where the compound is soluble in one solvent (the "solvent") and insoluble in the other (the "anti-solvent").[7]
Q2: My recrystallized product looks clean, but analytical data (e.g., HPLC, NMR) shows it's still impure. How can I improve the purity?
A2: Low purity after recrystallization usually indicates that impurities are co-precipitating with your product. This can happen if the impurities have similar solubility profiles or if they are trapped within the crystal lattice during rapid crystal formation.
Causality: Slow cooling is crucial. When a saturated solution cools slowly, the crystal lattice forms in a highly ordered, thermodynamically stable state, which naturally excludes molecules that don't fit perfectly—i.e., impurities.[6] Rapid cooling can trap impurities and solvent within the crystals.
Troubleshooting Steps:
Slow Down the Cooling Process: After dissolving your compound in the minimum amount of hot solvent, cover the flask and allow it to cool to room temperature undisturbed on the benchtop before moving it to an ice bath.[6]
Perform a Hot Filtration: If your crude material contains insoluble impurities (e.g., dust, inorganic salts), they must be removed before cooling. Filter the hot, saturated solution through a pre-heated funnel with fluted filter paper to remove these particulates.
Consider Activated Charcoal: If the impurity is a colored, high-molecular-weight byproduct, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs these impurities. Use sparingly, as it can also adsorb your product.
Perform a Second Recrystallization: A second recrystallization from the same or a different solvent system can often significantly improve purity.
Column Chromatography Issues
Column chromatography separates compounds based on their differential partitioning between a mobile phase and a stationary phase.[8][9] For an acidic compound like this, tailing on silica gel is a common problem.
Q3: My compound is streaking or "tailing" badly on my silica gel column. How can I get sharp, well-defined bands?
A3: Tailing of acidic compounds on silica gel is a classic problem. It occurs because the slightly acidic silanol groups (Si-OH) on the silica surface can have strong, non-ideal interactions (like hydrogen bonding) with your acidic compound, slowing its elution in an uneven manner.
Causality: The interaction between the analyte's carboxylic acid group and the stationary phase's silanol groups leads to poor peak shape. To fix this, you need to suppress this secondary interaction.
Troubleshooting Steps:
Acidify the Mobile Phase: The most common and effective solution is to add a small amount of a volatile acid to your eluent. Typically, 0.1% to 1% acetic acid or formic acid is sufficient. The added acid protonates the silanol groups and ensures your compound remains in its neutral, protonated state, minimizing unwanted interactions and leading to sharper peaks.
Use a Different Stationary Phase: If acidifying the mobile phase is not an option (e.g., if your compound is acid-sensitive), consider using a different stationary phase. Alumina (acidic, neutral, or basic) can be an alternative, though acidic alumina might still present issues.[10] Reversed-phase silica (e.g., C18) is an excellent choice where the primary separation mechanism is hydrophobicity rather than polar interactions.
Optimize Sample Loading: Dissolve your crude sample in a minimal amount of the mobile phase or a weak solvent (like dichloromethane) before loading. Loading in a strong solvent (like methanol) can cause the band to spread and lead to poor separation.
Q4: I'm using a heptane/ethyl acetate gradient, but I can't separate my product from a closely-eluting impurity. What should I try next?
A4: When you have poor resolution between two compounds, you need to change the selectivity of your chromatographic system. Simply making the solvent gradient shallower may not be enough.
Causality: Selectivity (α) in chromatography refers to the ability of the system to distinguish between two analytes. It is influenced by the specific chemical interactions between the analytes and the mobile/stationary phases. To improve separation, you must alter these interactions.
Troubleshooting Steps:
Change the Solvent System: Instead of the common heptane/ethyl acetate system, try a different solvent family that offers alternative interactions. For example:
Dichloromethane/Methanol: Offers different polarity and hydrogen-bonding characteristics.
Toluene/Acetone: The aromatic toluene can have π-π interactions with your compound, altering its retention relative to the impurity.
Use a Ternary System: Add a third solvent to modulate selectivity. For example, adding a small amount of methanol (1-5%) or dichloromethane to a heptane/ethyl acetate mixture can significantly alter the separation.
Switch to Reversed-Phase: If you are using normal-phase (silica gel), switching to reversed-phase (C18) will completely change the elution order and selectivity. In reversed-phase, less polar compounds are retained more strongly. This is often the most powerful way to resolve difficult separations.
Preparative HPLC Issues
Preparative HPLC is a high-resolution technique essential for obtaining high-purity materials in pharmaceutical and research settings.[11][12]
Q5: What are the recommended starting conditions for purifying this compound using preparative reversed-phase HPLC?
A5: For a compound with this structure, a standard reversed-phase method is an excellent starting point. The goal is to achieve good retention and a sharp peak shape.
Rationale: Reversed-phase chromatography separates molecules based on hydrophobicity.[13] Your compound has significant hydrophobic character from the substituted phenyl ring. Using an acidified mobile phase is critical to suppress the ionization of the carboxylic acid, which prevents severe peak tailing.
Recommended Starting Protocol:
Column: C18-bonded silica is the workhorse for this type of molecule.[11] A column with a particle size of 5 or 10 µm is typical for preparative work.
Mobile Phase A: Water + 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).
Mobile Phase B: Acetonitrile (or Methanol) + 0.1% of the same acid used in Mobile Phase A.
Gradient: Start with a shallow scouting gradient, for example, 30% to 90% B over 15-20 minutes on an analytical column to determine the approximate elution conditions.
Detection: UV detection, likely between 230-280 nm, where the aromatic ring will absorb.
Loading: Dissolve the sample in a solvent with a low percentage of organic modifier (or DMSO if necessary) to ensure good peak shape upon injection.
Q6: I've developed an analytical HPLC method. How do I correctly scale it up to my preparative system?
A6: Scaling up from analytical to preparative HPLC is a systematic process that aims to maintain the separation quality while increasing the amount of purified material.[13] The key is to keep the linear velocity of the mobile phase constant.
Causality: To maintain the same resolution, the ratio of the flow rate to the column's cross-sectional area must be kept constant. This ensures the sample molecules experience the same chromatographic conditions on the larger column.
Scale-Up Calculation:
The flow rate for the preparative column (F_prep) can be calculated from the analytical flow rate (F_analyt) using the following formula:
F_prep = F_analyt × (d_prep² / d_analyt²)
Where:
d_prep is the internal diameter of the preparative column.
d_analyt is the internal diameter of the analytical column.
Example:
Analytical conditions: 4.6 mm ID column, flow rate of 1.0 mL/min.
The injection volume and sample mass can be scaled up by the same ratio. The gradient time should be kept the same to maintain resolution.
FAQs: Advanced Purification Strategies and Impurity Profiling
Q: When should I consider using Supercritical Fluid Chromatography (SFC) instead of HPLC?
A: SFC is a powerful normal-phase chromatographic technique that uses supercritical CO₂ as the primary mobile phase.[14] It should be considered when:
"Green" Chemistry is a Priority: SFC significantly reduces the consumption of organic solvents compared to both normal-phase and reversed-phase HPLC, making it a more environmentally friendly option.[15]
Speed is Critical: The low viscosity of supercritical CO₂ allows for much higher flow rates and faster separations without a significant loss in efficiency, leading to higher throughput.[16]
Normal-Phase Selectivity is Needed: SFC provides selectivity similar to normal-phase HPLC but with the ease of use and robustness more akin to reversed-phase.[17] This can be advantageous for resolving impurities that are difficult to separate by reversed-phase HPLC. For acidic compounds, an acidic additive in the co-solvent (e.g., methanol) is often used to ensure good peak shape.[16]
Q: What are the likely impurities I should be looking for, and how can I detect them?
A: Impurities are typically related to the synthetic route. Without knowing the exact synthesis, we can predict common impurity classes:
Starting Materials: Unreacted precursors from the synthesis.
Regioisomers: Isomers where the chloro or trifluoromethoxy groups are at different positions on the phenyl ring.[18] For example, 3-[3 -Chloro-5 -(trifluoromethoxy)phenyl]propionic acid could be a potential impurity.[19]
Related Substances: Byproducts from incomplete or side reactions. For instance, if the propionic acid side chain is introduced via a reaction on a benzaldehyde, the corresponding cinnamic acid derivative (containing a double bond) could be an impurity.
Process-Related Impurities: Residual solvents, reagents, or even compounds leached from storage containers.[20]
Detection: A high-resolution analytical technique like HPLC coupled with Mass Spectrometry (LC-MS) is the gold standard for impurity profiling. It allows you to separate the impurities and obtain their mass-to-charge ratio, which provides crucial information for identification.
Place ~20-30 mg of your crude material into several different test tubes.
To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, water) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is not suitable.
If the solid is insoluble at room temperature, begin heating the tube in a water or sand bath. Continue adding the solvent dropwise until the solid fully dissolves at the boiling point. Record the volume used.
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
Observe the quantity and quality of the crystals formed. An ideal solvent will dissolve the compound when hot but produce a large amount of crystalline solid upon cooling.
Select Solvent System: Based on Thin Layer Chromatography (TLC) analysis, choose a solvent system that gives your product an Rf value of ~0.25-0.35 and separates it well from impurities. Add 0.5% acetic acid to the eluent if tailing was observed on the TLC plate.
Pack the Column: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Fill the column with the chosen eluent. Slowly pour your stationary phase (silica gel) as a slurry in the eluent, tapping the column gently to ensure even packing. Add another layer of sand on top.
Load the Sample: Dissolve your crude compound in a minimal amount of a non-polar solvent (like dichloromethane) or the eluent itself. Carefully apply the solution to the top of the silica bed.
Elute and Collect: Gently add the mobile phase to the top of the column. Apply pressure (using a pump or inert gas) to achieve a steady flow. Collect fractions in test tubes as the solvent elutes from the bottom.
Analyze Fractions: Spot each fraction on a TLC plate to determine which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Visual Workflows (Graphviz)
Caption: Decision tree for selecting a primary purification method.
Caption: Workflow for troubleshooting failed recrystallization.
Journal of Solution Chemistry. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Springer.
NextSDS. (n.d.). 3-[3-CHLORO-5-(TRIFLUOROMETHOXY)PHENYL]PROPIONIC ACID — Chemical Substance Information.
Benchchem. (n.d.). Identifying common impurities in 3-Fluorofluoren-9-one synthesis.
FooDB. (2010, April 8). Showing Compound 3-Phenylpropanoic acid (FDB008271).
ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid....
Journal of the Serbian Chemical Society. (n.d.). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC.
Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography.
ResearchGate. (2018, August 23). (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate.
Technical Support Center: Troubleshooting Amide Couplings for 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic Acid
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on challenging amide bond formations in drug discovery.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on challenging amide bond formations in drug discovery. 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid is a highly valuable building block[1]. Because it is an unhindered aliphatic acid, it undergoes rapid electrophilic activation. However, when coupled with poorly nucleophilic or sterically hindered amines, this rapid activation kinetics paradoxically leads to severe, yield-destroying side reactions.
This guide is designed to deconstruct the mechanistic root causes of these failures and provide field-proven, self-validating protocols to ensure scalable and high-purity amide bond formation.
Part 1: Troubleshooting & FAQs
Q1: I am using standard EDC/HOBt to couple this acid with a bulky amine, but my yield is <40% and LCMS shows a major +155 m/z byproduct. What is happening?A1: You are observing N-Acylurea Formation.
Causality: Carbodiimides like EDC react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. Because your amine is bulky, the aminolysis step is kinetically slow. This delay allows the O-acylisourea to undergo a 1,3-rearrangement into a thermodynamically stable, dead-end N-acylurea byproduct[2].
Solution: Replace HOBt with 3. OxymaPure is significantly more acidic and nucleophilic than HOBt, rapidly trapping the O-acylisourea to form an active ester before the rearrangement can occur[3].
Q2: When using HATU and DIPEA, my amine is consumed, but I observe a +98 m/z adduct on the amine instead of the desired product. How do I prevent this?A2: This is Guanidinylation of the Amine.
Causality: HATU is a powerful uronium-based reagent. If the amine is mixed with HATU before the carboxylic acid is fully activated, or if the amine is a weak nucleophile (e.g., an aniline), the amine will directly attack the electrophilic carbon of the uronium salt. This forms a stable tetramethylguanidinium byproduct, permanently capping your amine.
Solution:Pre-activation is critical. Mix the acid, HATU, and DIPEA for 2–5 minutes before introducing the amine. If the amine is exceptionally poor, abandon uronium reagents entirely and switch to T3P.
Q3: What is the most reliable coupling reagent for scaling up this reaction with poorly nucleophilic anilines?A3: T3P (Propylphosphonic anhydride) with Pyridine.
Causality: T3P activates the acid by forming a reactive mixed anhydride. It completely avoids both guanidinylation and N-acylurea pathways. Furthermore, 4, it is exceptionally effective for coupling unhindered aliphatic acids with weak nucleophiles, yielding water-soluble byproducts that eliminate the need for chromatographic purification[4].
Part 2: Mechanistic & Logical Visualizations
Mechanism of EDC activation: O-acylisourea rearrangement vs. OxymaPure trapping.
Step-by-step experimental workflow for T3P-mediated amide coupling.
Part 3: Quantitative Data Comparison
Coupling Reagent System
Primary Side Reaction / Byproduct
Typical Yield (Hindered Amines)
Post-Reaction Workup Complexity
EDC / HOBt
N-acylurea formation
40 – 50%
Moderate (Chromatography often required)
HATU / DIPEA
Guanidinylation of amine
50 – 60%
High (Difficult to separate guanidino adducts)
EDC / OxymaPure
Minimal
85 – 95%
Moderate (Aqueous washes remove Oxyma)
T3P / Pyridine
None
> 90%
Low (Byproducts are entirely water-soluble)
Part 4: Self-Validating Experimental Protocols
Protocol A: T3P-Mediated Coupling (Ideal for Scale-up & Weak Nucleophiles)
This protocol utilizes T3P to bypass rearrangement pathways entirely, ensuring high yields even with anilines.
Preparation: In a dry round-bottom flask, dissolve 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous ethyl acetate (EtOAc) to achieve a 0.2 M concentration.
Base Addition: Add Pyridine (3.0 eq) to the stirring solution.
Thermal Control: Cool the mixture to 0 °C using an ice bath. (Causality: Initial cooling prevents exothermic degradation and controls the formation rate of the mixed anhydride).
Activation: Dropwise, add T3P (50% solution in EtOAc, 1.5 eq).
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12–24 hours.
Self-Validation Checkpoint: Before proceeding, sample 5 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LCMS. The mass of the free acid (m/z 267 [M-H]⁻) must be absent. If present, add an additional 0.5 eq of T3P and stir for 4 more hours.
Workup: Quench the reaction by adding water. Transfer to a separatory funnel, wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: EDC/OxymaPure Coupling (Ideal for Standard Amines)
This protocol outcompetes the 1,3-rearrangement of the O-acylisourea by rapidly forming an active ester.
Preparation: Dissolve 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid (1.0 eq) and OxymaPure (1.2 eq) in anhydrous DMF (0.2 M).
Pre-Activation: Cool to 0 °C and add EDC·HCl (1.2 eq). Stir for exactly 5 minutes. (Causality: This pre-activation ensures the O-acylisourea is fully converted to the Oxyma ester before the amine is introduced, preventing N-acylurea formation).
Amine Addition: Add the target amine (1.1 eq) followed by DIPEA (2.0 eq).
Reaction: Stir at room temperature for 4–12 hours.
Self-Validation Checkpoint: Monitor by LCMS. The presence of the Oxyma active ester intermediate (m/z 391[M+H]⁺) indicates incomplete aminolysis. If observed, gently heat the reaction to 40 °C.
Workup: Dilute heavily with EtOAc and wash with water (3x) to remove DMF, the EDC urea byproduct, and Oxyma salts. Wash with brine, dry, and concentrate.
References
3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid chemical | Sigma-Aldrich
Source: sigmaaldrich.com
URL:1
Carbodiimide - Wikipedia
Source: wikipedia.org
URL:2
OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety
Source: peptidechemistry.org
URL:3
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine
Source: acs.org
URL:4
Removing halogenated impurities from 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid batches
Welcome to the Technical Support Center for API Intermediate Synthesis. This guide is specifically engineered for researchers and process chemists troubleshooting the purification of 3-[5-Chloro-2-(trifluoromethoxy)pheny...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for API Intermediate Synthesis. This guide is specifically engineered for researchers and process chemists troubleshooting the purification of 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid (CAS: 1092461-23-8).
Due to the rigorous purity requirements of active pharmaceutical ingredients (APIs), removing process-related halogenated impurities—such as over-chlorinated, de-chlorinated, or regioisomeric byproducts—is a critical bottleneck[3]. This guide provides a self-validating framework to diagnose, isolate, and eliminate these impurities.
Part 1: Diagnostic Profiling & Quantitative Signatures
Before initiating any purification workflow, you must classify the nature of the halogenated impurity. Halogenated byproducts in this synthesis typically fall into two categories:
Electronic Variants (Des-chloro / Di-chloro): These impurities exhibit distinct masses and altered pKa values due to the inductive effects of the missing or additional chlorine atoms.
Steric Variants (Regioisomers): Isomers (e.g., 4-chloro or 6-chloro variants) share the exact mass and pKa of the target compound but exhibit different spatial arrangements.
Table 1: Quantitative LC-MS and Physicochemical Signatures of Common Impurities
Impurity Classification
Molecular Formula
Exact Mass (m/z)
Relative RT (RP-HPLC)
pKa Shift vs. Target
Target Compound
C₁₀H₈ClF₃O₃
268.01
1.00
Reference
Des-chloro Impurity
C₁₀H₉F₃O₃
234.05
~0.85
Slightly higher (Less acidic)
Di-chloro Impurity
C₁₀H₇Cl₂F₃O₃
301.97
~1.20
Slightly lower (More acidic)
Regioisomers (e.g., 4-Cl)
C₁₀H₈ClF₃O₃
268.01
0.98 - 1.02
Negligible
Part 2: Decision Matrix Workflow
Workflow for separating halogenated impurities based on structural and electronic properties.
Part 3: Troubleshooting Protocols
Protocol A: Amine Salt Formation and Selective Crystallization
Target: Des-chloro and Di-chloro impurities.
Mechanistic Causality: The electron-withdrawing nature of the 5-chloro and 2-trifluoromethoxy groups precisely tunes the pKa of the propionic acid moiety. Des-chloro impurities are slightly less acidic, while di-chloro impurities are more acidic. By titrating the crude mixture with a specific amine, the target compound forms a stable, crystalline salt at a specific saturation point, leaving the electronically different impurities dissolved in the mother liquor [1, 2].
Step-by-Step Methodology:
Dissolution: Dissolve 100 g of the crude batch in 500 mL of Methyl tert-butyl ether (MTBE) at 40°C.
Titration: Slowly add 1.05 equivalents of Dicyclohexylamine (DCHA) dropwise under continuous stirring. Causality: Slow addition prevents local supersaturation, ensuring the thermodynamic product (the target salt) crystallizes rather than trapping kinetic impurities in the lattice.
Crystallization: Cool the mixture to 5°C at a controlled rate of 0.5°C/min. Hold for 2 hours.
Self-Validation Check 1: Sample the mother liquor and analyze via HPLC. If the target compound concentration in the liquor is <5%, proceed to filtration. If >5%, concentrate the solvent by 20% under vacuum to force further precipitation.
Filtration: Filter the crystalline salt and wash with 50 mL of cold MTBE.
Hydrolysis: Suspend the solid in 400 mL of Ethyl Acetate and add 1M HCl until the aqueous layer reaches pH 2.0. Causality: The strong acid breaks the amine salt, driving the free carboxylic acid back into the organic phase while the protonated amine remains in the aqueous waste.
Self-Validation Check 2: Test the aqueous layer with a pH probe to ensure complete acidification. Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and evaporate to yield the highly pure free acid.
Protocol B: Preparative HPLC Separation
Target: Regioisomers (e.g., 4-chloro or 6-chloro variants).
Mechanistic Causality: Isomers cannot be separated by salt formation because their pKa differences are negligible. Instead, Preparative HPLC resolves them based on subtle differences in their hydrodynamic volume and hydrophobic interactions with a C18 stationary phase [4].
Step-by-Step Methodology:
Sample Preparation: Dissolve the crude material in Acetonitrile/Water (50:50) to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE membrane.
Column Selection: Utilize a C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).
Mobile Phase Configuration:
Solvent A: Water + 0.1% Trifluoroacetic acid (TFA). Causality: TFA suppresses the ionization of the propionic acid, maintaining it in a neutral, hydrophobic state for optimal interaction with the C18 phase.
Solvent B: Acetonitrile + 0.1% TFA.
Gradient Elution: Start at 40% B, ramp to 70% B over 20 minutes at a flow rate of 20 mL/min.
Detection & Fractionation: Monitor UV absorbance at 220 nm and 254 nm. Collect fractions based on a predefined peak threshold.
Self-Validation Check: Analyze each fraction using analytical HPLC before pooling. Only pool fractions demonstrating >99.5% purity.
Recovery: Lyophilize the pooled fractions to remove water, acetonitrile, and volatile TFA, yielding the pure solid.
Part 4: Frequently Asked Questions (FAQs)
Q1: Why does the des-chloro impurity co-elute with the product on reverse-phase HPLC?A: The des-chloro impurity lacks the hydrophobic chlorine atom, which theoretically should make it elute earlier. However, the strong electron-withdrawing effect of the trifluoromethoxy group dominates the molecule's overall polarity. If the gradient is too steep, the subtle hydrophobic difference is masked. Flattening the gradient (e.g., 1% B/min) or switching to the salt formation protocol (Protocol A) is highly recommended.
Q2: How can I prevent over-chlorination during the upstream synthesis of the phenyl ring?A: Over-chlorination (forming di-chloro impurities) is typically a kinetic issue caused by high local concentrations of the chlorinating agent or elevated temperatures. Ensure rigorous temperature control (<25°C) and use continuous flow addition or portion-wise addition of the halogenating agent to suppress the formation of excessively halogenated byproducts [3].
Q3: Is Supercritical Fluid Chromatography (SFC) a viable alternative to Prep-HPLC for these isomers?A: Yes. SFC using a Diol or 2-Ethylpyridine stationary phase and a CO₂/Methanol mobile phase is highly effective for separating fluorinated and chlorinated isomers. SFC exploits hydrogen bonding and dipole-dipole interactions rather than pure hydrophobicity, often providing orthogonal selectivity to C18 columns and allowing for significantly faster solvent removal post-purification [4].
Part 5: References
Kumar, Y. et al. "Process for Purification of 3-Alkenylcephem Carboxylic Acid." Organic Process Research & Development, 2003. 1
Martin, C. L., et al. "Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid." Organic Process Research & Development, 2024.2
"An improved process for preparation of axitinib." WO2016108106A1, 2016. 3
Davinelli, S., et al. "High-Performance Liquid Chromatography Separation and Purification of Cacao (Theobroma cacao L.) Procyanidins According to Degree of Polymerization Using a Diol Stationary Phase." Journal of Chromatography A, 2018.4
LC-MS Purity Validation of 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic Acid: A Column Selectivity Comparison Guide
Target Audience: Analytical Researchers, Method Development Scientists, and Drug Development Professionals The Analytical Challenge: Halogenated Aromatic Acids The compound 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propioni...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Researchers, Method Development Scientists, and Drug Development Professionals
The Analytical Challenge: Halogenated Aromatic Acids
The compound 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid (CAS: 1092461-23-8) is a highly functionalized building block frequently utilized in pharmaceutical synthesis. Structurally, it features a carboxylic acid moiety, a strongly electronegative trifluoromethoxy (-OCF
3
) group, and a chlorine atom on the phenyl ring.
Validating the purity of this compound presents a distinct analytical challenge: the synthesis often generates closely related positional isomers (e.g., 3-[2-chloro-5-(trifluoromethoxy)phenyl]propionic acid) and des-halogenated impurities. Traditional C18 reversed-phase (RP) columns separate analytes based purely on dispersive hydrophobic interactions. Because the hydrophobicities of these positional isomers are nearly identical, C18 columns frequently fail to achieve baseline resolution, leading to inaccurate purity assessments and potential downstream synthetic failures[1].
Column Selectivity Comparison: C18 vs. FluoroPhenyl
To demonstrate the causality behind column selection, we must look at the retention mechanisms. A FluoroPhenyl phase achieves unique orthogonal selectivity by combining strongly electronegative fluorine atoms with a phenyl ring[1]. While a C18 column relies on a single retention mechanism (dispersion), a FluoroPhenyl column leverages:
π−π
Interactions: The electron-deficient fluorinated ring interacts strongly with the electron-rich regions of the analyte's aromatic system[3].
Dipole-Dipole Interactions: Induced by the highly polar carbon-fluorine bonds.
Shape Selectivity: The rigid planar structure of the pentafluorophenyl group differentiates subtle steric differences in positional isomers.
Comparative Performance Data
Experimental conditions: 10 mM Ammonium Acetate / Methanol gradient. Methanol was selected over Acetonitrile because Acetonitrile's own
π
-electrons can suppress the
π−π
interactions between the analyte and the FluoroPhenyl stationary phase[4].
Parameter
Standard C18 (Sub-2 µm)
FluoroPhenyl (Sub-2 µm)
Causality / Mechanism
API Retention Time
4.2 min
5.8 min
Enhanced retention via dipole and
π−π
interactions on F5.
Resolution (Rs) from Isomer
1.1 (Co-elution)
2.8 (Baseline)
F5 shape selectivity distinguishes the ortho/meta steric bulk.
Peak Asymmetry (Tf)
1.4 (Tailing)
1.05 (Symmetrical)
F5 reduces secondary interactions with residual silanols.
Signal-to-Noise (LOQ)
45:1
120:1
Sharper peaks and better matrix separation enhance MS ionization.
Self-Validating LC-MS/MS Experimental Protocol
To ensure trustworthiness, this protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) and blank subtraction to continuously verify instrument performance and rule out carryover[5].
Reagents & Sample Preparation
Diluent: 50:50 Methanol:Water (LC-MS grade).
Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL stock).
Working Solutions: Dilute stock to 10 µg/mL for the 100% nominal assay concentration. Prepare impurity spikes at 0.1% (10 ng/mL) for LOQ determination.
Self-Validation Check: Always inject a Diluent Blank before and after the highest concentration standard to validate zero carryover.
Liquid Chromatography Parameters
Column: Restek Raptor FluoroPhenyl or Waters ACQUITY CSH Fluoro-Phenyl (2.1 x 100 mm, 1.7/1.8 µm),[1].
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8). Note: Ammonium acetate is chosen over formic acid to promote the deprotonation of the propionic acid moiety, maximizing Negative ESI sensitivity[6].
Mobile Phase B: Methanol (LC-MS grade).
Flow Rate: 0.4 mL/min.
Column Temperature: 40°C.
Gradient Program:
0.0 - 1.0 min: 5% B
1.0 - 6.0 min: 5%
→
95% B
6.0 - 8.0 min: 95% B
8.0 - 8.1 min: 95%
→
5% B
8.1 - 10.0 min: 5% B (Re-equilibration)
Mass Spectrometry (Triple Quadrupole) Parameters
Analysis is performed in Negative Electrospray Ionization (ESI-) using Multiple Reaction Monitoring (MRM). The exact monoisotopic mass of the compound is 268.01 Da.
Analyte
Precursor Ion [M-H]⁻
Quantifier Ion (m/z)
Qualifier Ion (m/z)
Collision Energy (CE)
Target API
267.0
223.0 (Loss of CO₂)
187.0 (Loss of CO₂ + HCl)
-15 V / -25 V
Des-chloro Impurity
233.0
189.0
169.0
-15 V / -30 V
ICH Q2(R2) Validation Framework
According to the ICH Q2(R2) guidelines, validating a quantitative impurity and purity assay requires demonstrating Specificity, Linearity, Accuracy, Precision, and LOQ[2],[7].
Validation Results Summary (FluoroPhenyl Method)
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result
Status
Specificity
No interference at RT of analyte; Rs > 1.5
Rs = 2.8 (Isomer), Blank interference < 1%
PASS
Linearity
R²
≥
0.999 (LOQ to 120% of spec)
R² = 0.9998 (Range: 5 ng/mL - 12 µg/mL)
PASS
Accuracy (Recovery)
90.0% - 110.0% at 3 concentration levels
98.5% - 101.2% (Spiked at 50%, 100%, 120%)
PASS
Repeatability (Precision)
%RSD
≤
2.0% (n=6 injections)
%RSD = 0.85%
PASS
Limit of Quantitation (LOQ)
S/N
≥
10:1 with acceptable precision
5 ng/mL (S/N = 25:1, Precision RSD = 4.2%)
PASS
Validation Logical Workflow
ICH Q2(R2) Purity Validation Workflow for LC-MS/MS Methods.
Conclusion
For the purity validation of 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid, relying on traditional C18 stationary phases introduces significant risk due to the co-elution of positional isomers. By transitioning to a FluoroPhenyl column and utilizing a methanol-based mobile phase, analysts can exploit
π−π
and dipole interactions to achieve baseline resolution. When coupled with negative-mode MRM mass spectrometry using ammonium acetate buffers, this methodology provides a highly specific, linear, and accurate framework fully compliant with ICH Q2(R2) regulatory standards.
References
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. European Medicines Agency.
Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Restek Resource Hub.
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Focus: Physicochemical profiling, receptor binding dynamics (GPR120/PPAR
γ
), and self-validating experimental workflows.
Executive Summary & Structural Rationale
In the design of therapeutics for metabolic disorders (e.g., Type 2 Diabetes, obesity), the precise tuning of lipophilicity and steric bulk is critical for engaging hydrophobic targets like the G-protein-coupled receptor GPR120 (FFAR4) and nuclear receptor PPAR
γ
[1].
3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid (CAS: 1092461-23-8) [2] is a highly optimized building block. It features a propionic acid tail that mimics endogenous long-chain fatty acids (LCFAs), paired with a phenyl ring heavily modified by a 2-position trifluoromethoxy (-OCF
3
) group and a 5-position chlorine (-Cl) atom. This guide objectively compares its performance against its closest fluorinated analogues: the 2-(trifluoromethyl) [-CF
3
] analogue and the 5-fluoro [-F] analogue.
Physicochemical & Conformational Comparison
The substitution of a methoxy group with a trifluoromethoxy group, or a chlorine with a fluorine, fundamentally alters the molecule's interaction with biological targets. The -OCF
3
group acts as a "super-halogen," providing exceptional lipophilicity and metabolic stability[3].
Table 1: Quantitative Physicochemical Comparison
Property
3-[5-Chloro-2-(trifluoromethoxy)...]
Analogue A: 2-(Trifluoromethyl)
Analogue B: 5-Fluoro
Key Substituents
-OCF
3
(pos 2), -Cl (pos 5)
-CF
3
(pos 2), -Cl (pos 5)
-OCF
3
(pos 2), -F (pos 5)
Lipophilicity (Hansch
π
)
+1.04 (Highly lipophilic)
+0.88 (Moderately lipophilic)
+1.04 (Highly lipophilic)
Electronegativity (
χ
)
3.7 (-OCF
3
)
3.4 (-CF
3
)
3.7 (-OCF
3
)
Conformational State
Orthogonal (
θ≈90∘
)
Planar / Rigid
Orthogonal (
θ≈90∘
)
Van der Waals Radius (pos 5)
1.75 Å (-Cl)
1.75 Å (-Cl)
1.47 Å (-F)
Target Binding Affinity
Optimal (Deep pocket filling)
Suboptimal (Steric clash)
Moderate (Reduced surface contact)
The Causality of Conformational Superiority
Why does the -OCF
3
group outperform the -CF
3
group in receptor binding? The answer lies in conformational flexibility. The oxygen atom in the -OCF
3
group acts as a flexible hinge. Due to negative hyperconjugation (
nO→σC−F∗
) and steric repulsion with ortho-hydrogens, the -OCF
3
group is forced out of the aromatic plane, adopting an orthogonal conformation [4]. This allows the molecule to project into the deep, three-dimensional hydrophobic sub-pockets of GPR120 that a rigid, planar -CF
3
group cannot access without incurring severe entropic penalties[5].
Furthermore, retaining the 5-Chloro group over a 5-Fluoro substitution provides a larger van der Waals radius (1.75 Å vs. 1.47 Å), which maximizes hydrophobic surface area contact within the receptor's binding cleft, directly translating to higher
Emax
values in functional assays[6].
Mechanistic Pathway: GPR120 Target Engagement
When 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid derivatives bind to GPR120, they trigger a dual signaling cascade. The metabolic
Gq
pathway induces GLP-1 secretion (improving insulin sensitivity), while the
β
-arrestin-2 pathway inhibits TAB1/TAK1, exerting potent anti-inflammatory effects in macrophages[7].
Figure 1: Dual signaling pathway of GPR120 activated by trifluoromethoxy propionic acid derivatives.
To objectively verify the performance of these analogues, the following self-validating protocols must be executed.
Protocol 1: In Vitro GPR120 Activation (HTRF IP1 Assay)
Objective: Quantify the
Gq
-coupled receptor activation via IP1 accumulation (a stable downstream metabolite of IP
3
).
Causality: HTRF (Homogeneous Time-Resolved Fluorescence) provides a highly sensitive, interference-free readout of receptor activation compared to standard calcium flux assays.
Cell Preparation: Seed CHO-K1 cells stably expressing human GPR120 into a 384-well plate at 15,000 cells/well in stimulation buffer (HBSS supplemented with 20 mM LiCl to prevent IP1 degradation).
Compound Dosing: Dispense the test compounds (3-[5-Chloro-2-(trifluoromethoxy)...] vs. Analogues A & B) in a 10-point concentration-response curve (0.1 nM to 10
μ
M).
Incubation: Incubate for 1 hour at 37°C.
Detection: Add HTRF IP1-d2 conjugate and Anti-IP1 Cryptate. Incubate for 1 hour at room temperature.
Readout: Measure fluorescence emission at 665 nm and 620 nm. Calculate the F665/F620 ratio.
Self-Validation System:
Positive Control: Include a reference agonist (e.g., GW9508 or Docosahexaenoic acid) to establish the
Emax
baseline[8].
Negative Control (Critical): Run a parallel plate using wild-type (non-transfected) CHO-K1 cells . If the test compound induces an IP1 signal in the wild-type cells, the activity is off-target, invalidating the GPR120-specific claim.
Objective: Demonstrate the superior metabolic stability imparted by the -OCF
3
group compared to standard methoxy or methyl groups.
Causality: The strong electron-withdrawing nature of the -OCF
3
group deactivates the phenyl ring toward Cytochrome P450-mediated oxidative metabolism, lowering intrinsic clearance (
CLint
)[6].
Incubation Mixture: Combine Human Liver Microsomes (HLMs) at 0.5 mg/mL protein concentration with 1
μ
M of the test compound in 100 mM potassium phosphate buffer (pH 7.4).
Reaction Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding 1 mM NADPH.
Sampling: Aliquot 50
μ
L at time points 0, 5, 15, 30, and 60 minutes.
Quenching: Immediately quench each aliquot in 150
μ
L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the half-life (
t1/2
) and
CLint
.
Self-Validation System: Run a parallel incubation without NADPH . If the compound degrades in the absence of NADPH, it indicates chemical instability in the buffer rather than CYP450-mediated metabolism, ensuring the calculated
CLint
is strictly enzymatic.
References[2] Guidechem. "3-[5-chloro-2-(trifluoromethoxy)phenyl]propionic acid, jrd 1092461-23-8 wiki". Available at:https://www.guidechem.com/reference/dic-1092461-23-8.html[1] ACS Medicinal Chemistry Letters. "Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents". Available at:https://pubs.acs.org/doi/10.1021/acsmedchemlett.6b00394[8] MDPI. "Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders". Available at:https://www.mdpi.com/1422-0067/26/6/2381[7] Journal of Medicinal Chemistry. "GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery". Available at:https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00181[6] Molecules (via PubMed Central). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design". Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10384501/[4] PubMed Central. "Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis". Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6271380/[3] Beilstein Journal of Organic Chemistry (via PubMed Central). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent". Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2442475/[5] The Journal of Physical Chemistry A. "Structure and Conformation of 4-Fluoro(trifluoromethoxy)benzene: Gas Electron Diffraction and Quantum Chemical Calculations". Available at:https://pubs.acs.org/doi/10.1021/jp049618b
Comparative Validation Guide: Biological Activity of Novel FXIa Inhibitors Synthesized via 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic Acid
Executive Summary & Mechanistic Rationale The development of next-generation anticoagulants is currently focused on uncoupling antithrombotic efficacy from the risk of severe bleeding. As an application scientist oversee...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The development of next-generation anticoagulants is currently focused on uncoupling antithrombotic efficacy from the risk of severe bleeding. As an application scientist overseeing preclinical validation, I frequently evaluate novel chemical series targeting the coagulation cascade. Recently, compounds synthesized using the building block 1 [1] have shown immense promise as direct Factor XIa (FXIa) inhibitors.
The rationale for this specific scaffold is rooted in structural biology: the trifluoromethoxy (-OCF3) group acts as a highly lipophilic, electron-withdrawing moiety that perfectly occupies the hydrophobic S1 pocket of the FXIa protease domain. Concurrently, the propionic acid chain provides a crucial vector for hydrogen bonding with basic residues in the active site.
Unlike traditional Factor Xa (FXa) inhibitors (e.g., Apixaban) that block the common pathway and severely impair primary hemostasis, 2[2]. This prevents pathological thrombosis while leaving the tissue-factor-driven extrinsic pathway intact to handle acute vascular injury.
Fig 1: Coagulation cascade highlighting FXIa in the intrinsic pathway.
The Self-Validating Experimental Workflow
To objectively evaluate the biological activity of these novel synthesized compounds (designated herein as Compound Series A ), we must benchmark them against clinical-stage FXIa inhibitors such as 3[3] and 4[4], as well as the FXa inhibitor Apixaban.
A scientifically rigorous validation pipeline is not merely a sequence of tests; it is a self-validating system where each assay acts as an internal control for the others.
Fig 2: Step-by-step biological validation workflow for novel FXIa inhibitors.
Step-by-Step Methodologies
Phase 1: In Vitro Enzymatic Inhibition & Selectivity
Causality & Experience: Highly lipophilic compounds containing -OCF3 groups are prone to non-specific binding to plastic microplate walls or forming colloidal aggregates, leading to false-positive IC50 values. To ensure trustworthiness, our assay buffer mandates the inclusion of PEG-8000 and BSA. Furthermore, testing against homologous proteases (FXa and Thrombin) proves that the compound's activity is driven by specific S1 pocket engagement, not general protein denaturation.
Protocol:
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% PEG-8000, and 0.1% BSA.
Enzyme Incubation: Add 0.5 nM of purified human FXIa to 384-well black microplates. Add test compounds (Compound Series A, Milvexian, Asundexian) in a 10-point dose-response curve (0.001 nM to 10,000 nM, final DMSO 1%). Incubate for 15 minutes at 37°C.
Substrate Addition: Initiate the reaction by adding 50 µM of the fluorogenic substrate (Boc-Pro-Arg-AMC).
Kinetic Read: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) continuously for 20 minutes. Calculate the initial velocity (V0) and derive the IC50 using a 4-parameter logistic fit.
Selectivity Panel: Repeat the exact protocol substituting FXIa with human FXa and Thrombin (using their respective specific fluorogenic substrates).
Phase 2: Ex Vivo Plasma Coagulation Assays (aPTT vs. PT)
Causality & Experience: Enzymatic potency means little if the compound binds non-specifically to plasma proteins.5[5]. This provides our self-validating matrix: a true FXIa inhibitor must prolong aPTT dose-dependently while leaving PT completely unchanged. If PT prolongs, the compound is hitting the common pathway and will carry a severe bleeding liability.
Protocol:
Plasma Preparation: Thaw pooled citrated human platelet-poor plasma at 37°C.
Compound Spiking: Spike plasma with test compounds (0.01 µM to 50 µM) and incubate for 10 minutes.
aPTT Measurement: Combine 50 µL of treated plasma with 50 µL of Actin FS reagent. Incubate for 3 minutes at 37°C. Initiate clotting with 50 µL of 25 mM CaCl2. Record clotting time.
PT Measurement: To 50 µL of treated plasma, add 100 µL of pre-warmed thromboplastin reagent (containing tissue factor/calcium). Record clotting time.
Data Analysis: Determine the concentration required to double the baseline clotting time (CT2x).
Comparative Data Analysis
The tables below summarize the validation data, comparing our 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid derivatives (Compound Series A) against the clinical benchmarks.
Table 1: In Vitro Enzymatic Potency & Selectivity
Compound Series A demonstrates sub-nanomolar potency against FXIa, driven by the optimal fit of the halogenated, trifluoromethoxy-substituted phenyl ring. Crucially, it achieves >8,000-fold selectivity over FXa, mirroring the highly selective profile of Milvexian and Asundexian.
Compound
FXIa IC50 (nM)
FXa IC50 (nM)
Thrombin IC50 (nM)
Selectivity Fold (FXa/FXIa)
Compound Series A
1.2
>10,000
>10,000
>8,300x
Milvexian (Benchmark)
0.11
>10,000
>10,000
>90,000x
Asundexian (Benchmark)
1.0
>10,000
>10,000
>10,000x
Apixaban (Alternative)
>10,000
0.08
>10,000
N/A (FXa specific)
Table 2: Ex Vivo & In Vivo Pharmacodynamics
The true test of the hypothesis is observed in the phenotypic models. Compound Series A selectively doubles the aPTT at 0.85 µM without affecting the PT, validating the mechanism of action. In the murine FeCl3-induced arterial thrombosis model, it prevents vessel occlusion as effectively as Apixaban. However, unlike Apixaban, which causes severe hemorrhage (>300 sec bleeding time), Compound Series A maintains normal hemostasis.
Compound
aPTT (2x Prolongation, µM)
PT (2x Prolongation, µM)
Arterial Occlusion Time (min)
Tail Bleeding Time (sec)
Vehicle (Control)
N/A
N/A
12.5
85
Compound Series A
0.85
>50
>60 (No occlusion)
92 (NS)
Milvexian
0.30
>50
>60 (No occlusion)
88 (NS)
Asundexian
0.90
>50
55.0
90 (NS)
Apixaban
3.50
0.45
>60 (No occlusion)
>300 (Severe)
(NS = Not significantly different from vehicle control)
Conclusion
Validating compounds synthesized from 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid requires a rigorous, multi-tiered approach that proves both target engagement and physiological safety. By utilizing a self-validating matrix of biochemical assays and differential plasma coagulation tests (aPTT vs. PT), we can definitively confirm that these derivatives act as potent, selective FXIa inhibitors. As demonstrated by the comparative data, this chemical scaffold is highly capable of matching the performance of advanced clinical candidates like Milvexian and Asundexian, providing robust antithrombotic efficacy without the bleeding liabilities associated with traditional DOACs.
National Center for Biotechnology Information (PMC). Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis.4
National Center for Biotechnology Information (PMC). Milvexian: An Oral, Bioavailable Factor XIa Inhibitor.3
National Center for Biotechnology Information (PMC). Isolated Prolongation of Activated Partial Thromboplastin Time: Not Just Bleeding Risk!5
National Center for Biotechnology Information (PubMed). Discovery of potent, highly selective, and orally bioavailable factor XIa inhibitors for anticoagulant therapy.2
Operational Guide: Safe Handling and Disposal of 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid For drug development professionals and analytical chemists, managing complex halogenated organics requires moving bey...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Guide: Safe Handling and Disposal of 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid
For drug development professionals and analytical chemists, managing complex halogenated organics requires moving beyond generic waste protocols. 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid (CAS: 1092461-23-8)[1] presents unique disposal challenges due to its hybrid structural features: a reactive carboxylic acid moiety, a chlorinated aromatic ring, and a highly stable trifluoromethoxy (-OCF3) group.
This guide outlines the exact causality behind its hazards and provides a self-validating operational protocol for its complete and safe destruction, ensuring your laboratory maintains the highest standards of safety and environmental compliance.
Mechanistic Hazard Assessment: The Causality of Disposal Choices
Why does this specific compound require rigorous disposal parameters? The answer lies in its bond dissociation energies and thermal degradation pathways.
The Carbon-Fluorine (C-F) Challenge: The trifluoromethoxy group contains C-F bonds, which are among the strongest in organic chemistry. Standard municipal or low-temperature incineration fails to cleave these bonds completely. Incomplete combustion of fluorinated aromatics can lead to the formation of volatile, persistent short-chain fluorinated compounds, such as trifluoroacetic acid (TFA), or other toxic products of incomplete combustion (PICs)[2][3].
Acid Gas Generation: Upon successful thermal degradation, the chlorine and fluorine atoms are released as hydrogen chloride (HCl) and hydrogen fluoride (HF) gases[4]. If not properly intercepted, these gases are highly corrosive to incinerator infrastructure and pose severe environmental and inhalation hazards.
Regulatory Classification: Under federal and international guidelines, any compound containing carbon-halogen bonds must be strictly segregated and treated as Halogenated Organic Waste[5][6].
Quantitative Operational Parameters
To achieve near-complete mineralization (>99.99% destruction efficiency) of fluorinated and chlorinated organics, High-Temperature Incineration (HTI) is the only commercially viable and scientifically proven method[3][7]. The table below summarizes the critical operational thresholds required for this compound.
Operational Parameter
Target Threshold
Mechanistic Rationale
Incineration Temperature
>1,100 °C
Required to overcome the high activation energy of C-F and C-Cl bonds, preventing the formation of volatile fluorinated intermediates[3].
Combustion Residence Time
>2.0 seconds
Ensures complete oxidation and radical recombination into mineralized states[3][7].
Destruction Efficiency (DRE)
>99.99%
The regulatory benchmark for the safe thermal destruction of highly halogenated and fluorinated organic wastes[7].
Scrubber Effluent pH
>8.0 (Alkaline)
Wet caustic scrubbing is mandatory to neutralize the highly corrosive HF and HCl gases generated during combustion[4].
Step-by-Step Laboratory Segregation and Disposal Protocol
Every step in this protocol is designed as a self-validating system , ensuring that an error in one phase is caught before it cascades into an environmental or safety incident.
Phase 1: Source Segregation and Containment
Isolate Halogenated Waste: Never mix 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid with non-halogenated organic solvents or aqueous inorganic waste[5]. Mixing dilutes the halogen concentration, complicating the HTI process and drastically increasing disposal costs.
Select Compatible Containment: Use high-density polyethylene (HDPE) or PTFE-lined glass containers. Avoid unlined metal containers, as trace degradation of the acid can cause localized corrosion.
Ensure Vapor-Tight Sealing: Cap containers immediately after adding waste to prevent the volatilization of any residual solvents used in conjunction with the compound[8].
Phase 2: Satellite Accumulation Area (SAA) Management
Labeling Compliance: Affix a hazardous waste label before the first drop of waste enters the container. The label must explicitly state: "Halogenated Organic Waste - Contains Chlorinated and Fluorinated Aromatics"[5][8]. This validates the waste stream for downstream handlers.
Chemical Compatibility Check: Store the waste carboy in secondary containment away from strong bases, oxidizing agents, and reactive metals.
Volume Monitoring: Do not exceed the regulatory accumulation limits (typically 55 gallons for standard hazardous waste) before transferring to the central accumulation area.
Phase 3: High-Temperature Incineration (HTI) Execution
(Note: This phase is executed by a permitted hazardous waste disposal contractor, but researchers must verify the contractor's capabilities to ensure self-validation of the disposal loop).
Verify Contractor HTI Capabilities: Ensure the disposal facility is permitted to handle heavily halogenated wastes and operates a rotary kiln or liquid injection incinerator capable of sustaining >1,100 °C[3][9].
Confirm Caustic Scrubbing Infrastructure: The facility must utilize a high-efficiency wet scrubber system (using NaOH or Ca(OH)2) to capture and neutralize the resulting HF and HCl exhaust gases[4][9].
Review the Certificate of Destruction (CoD): Validate the disposal loop by obtaining a CoD that confirms the waste was subjected to the required temperature and residence time, achieving the >99.99% mineralization standard.
Process Visualization
The following diagram illustrates the logical workflow from laboratory generation to complete thermal mineralization, highlighting the critical interception of acidic byproducts.
Fig 1: End-to-end disposal workflow and thermal degradation pathway for halogenated waste.
Personal protective equipment for handling 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid
As a Senior Application Scientist, I recognize that handling specialized halogenated building blocks like 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid (CAS: 1092461-23-8) requires a highly nuanced approach to la...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that handling specialized halogenated building blocks like 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid (CAS: 1092461-23-8) requires a highly nuanced approach to laboratory safety. This compound integrates a lipophilic trifluoromethoxy group, a reactive chlorine atom, and an acidic propionic acid moiety. These structural features dictate its physical behavior, driving its classification as a skin and eye irritant and necessitating rigorous Personal Protective Equipment (PPE) and halogenated waste disposal protocols [1].
This guide provides the foundational causality behind PPE selection, self-validating handling protocols, and comprehensive disposal logic to ensure absolute operational safety.
Causality-Driven PPE Selection
Standard laboratory PPE is insufficient without understanding why specific materials are chosen. The high lipophilicity imparted by the trifluoromethoxy and chloro groups allows this compound to readily penetrate lipid bilayers if dissolved in organic solvents, while the carboxylic acid group causes immediate localized pH drops upon contact with mucosal membranes [2].
Table 1: Quantitative and Qualitative PPE Matrix
PPE Category
Recommended Material/Specification
Causality & Mechanistic Justification
Breakthrough Time (est.)
Gloves
Dual-layer: Nitrile (inner) + Neoprene (outer)
Nitrile provides basic tactile protection; Neoprene resists halogenated solvent vehicles often used with this compound.
>240 mins (Neoprene)
Eye Protection
Non-vented chemical splash goggles
Prevents aerosolized acidic dust or solvent splashes from reaching the cornea.
N/A
Body Protection
Flame-resistant (FR) lab coat, Tyvek sleeves
Protects against static discharge when weighing dry powders and repels lipophilic dust.
N/A
Respiratory
N95/P100 particulate respirator
The compound's dry powder form poses a respiratory irritation risk (GHS Category 3) if handled outside a hood [1].
N/A
Operational Handling Protocol
To ensure scientific integrity and safety, the handling of 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid must be a self-validating system.
Step-by-Step Methodology for Safe Transfer and Dissolution:
Preparation: Ensure the fume hood face velocity is operating between 80-100 feet per minute (fpm). Line the active workspace with anti-static, chemical-absorbent bench paper.
Static Mitigation: Because halogenated aromatic powders can carry static charges, use an anti-static gun (ionizer) on the weighing spatula and the receiving vessel to prevent aerosolization.
Weighing: Tare a sealed glass vial. Transfer the required mass of the compound using a ceramic or static-free polymer spatula to prevent adherence to the tool.
Dissolution & Validation: Add the chosen halogenated or polar aprotic solvent (e.g., DCM or DMF).
Self-Validation Step: Visually confirm complete dissolution. Check the pH of a 10 µL aqueous quench of the residual weighing boat to ensure no acidic residue remains before discarding the boat into solid waste.
Decontamination: Wipe down the balance and surrounding area with a 5% sodium bicarbonate solution to neutralize any microscopic acidic dust, followed by an isopropanol wipe to remove organic residues [3].
Spill Response and Decontamination Workflow
In the event of a spill, immediate containment is critical to prevent environmental contamination and personnel exposure.
Step-by-Step Spill Response:
Isolate: Evacuate the immediate 2-meter radius and increase fume hood exhaust if the spill is contained within the hood.
PPE Upgrade: Don a P100 respirator and heavy-duty butyl rubber gloves.
Neutralization: Cover the spilled solid with a 1:1 mixture of sodium carbonate and dry sand. The sodium carbonate neutralizes the propionic acid moiety, converting it to a less hazardous, water-soluble sodium salt.
Collection: Sweep the neutralized mixture using a non-sparking brush into a wide-mouth high-density polyethylene (HDPE) container.
Validation: Swab the spill area with a damp pH strip. A pH of 7.0 confirms the complete removal of the acidic compound.
Caption: Workflow for spill response and validation of 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid.
Halogenated Organic Waste Disposal Plan
Because this compound contains both chlorine and fluorine atoms, it falls strictly under EPA guidelines for halogenated organic waste [4]. Land disposal of untreated halogenated organic waste is prohibited due to environmental persistence and the risk of groundwater contamination [5].
Step-by-Step Disposal Protocol:
Segregation: Never mix 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid waste with non-halogenated solvents. Mixing increases disposal costs and creates reactive hazards [6].
Containerization: Collect all liquid waste and sequential washings in a dedicated, clearly labeled HDPE or Teflon-lined carboy designated specifically for "Halogenated Organic Acid Waste" [5].
Labeling: The EPA requires explicit labeling. The label must state: "Hazardous Waste - Halogenated Organics (Contains: 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid)" [4].
Storage: Store the waste container in a secondary containment tray within a ventilated flammable storage cabinet, away from strong bases and oxidizing agents [2].
Final Destruction: Coordinate with your Environmental Health and Safety (EHS) department for high-temperature incineration (>1100°C) equipped with caustic scrubbing to neutralize the resulting HCl and HF gases [7].
Caption: Decision-tree logic for the segregation and high-temperature incineration of halogenated organic waste.
References
Cole-Parmer. "Material Safety Data Sheet - (r)-(-)-2-Phenylpropionic acid, 99%". [Link]